molecular formula C12H8BrNO3 B12099476 1-(2-Bromophenoxy)-2-nitrobenzene CAS No. 60671-89-8

1-(2-Bromophenoxy)-2-nitrobenzene

Cat. No.: B12099476
CAS No.: 60671-89-8
M. Wt: 294.10 g/mol
InChI Key: GIHFWWDTUKZFJB-UHFFFAOYSA-N
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Description

1-(2-Bromophenoxy)-2-nitrobenzene is a useful research compound. Its molecular formula is C12H8BrNO3 and its molecular weight is 294.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Bromophenoxy)-2-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Bromophenoxy)-2-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

60671-89-8

Molecular Formula

C12H8BrNO3

Molecular Weight

294.10 g/mol

IUPAC Name

1-(2-bromophenoxy)-2-nitrobenzene

InChI

InChI=1S/C12H8BrNO3/c13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)14(15)16/h1-8H

InChI Key

GIHFWWDTUKZFJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=CC=C2Br

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Nitrophenyl Phenyl Ethers: Focus on 2-Nitrodiphenyl Ether

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Chemical Nomenclature: The precise chemical name "2-Bromo-2'-nitrodiphenyl ether" is not readily found in chemical databases under a specific CAS number. It is possible this is a less common synonym or a slight misnomer for a related compound. This guide will focus on the well-documented and structurally similar compound, 2-Nitrodiphenyl ether (CAS No. 2216-12-8) , a significant intermediate in organic synthesis. Additionally, information on 2'-Bromo-2-nitro-biphenyl (CAS No. 17613-47-7) is provided as a potential alternative of interest due to its nominal similarity.

Core Compound Identification: 2-Nitrodiphenyl Ether

2-Nitrodiphenyl ether is an organic compound that serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical and dye industries.[1] Its structure features two phenyl rings connected by an ether linkage, with a nitro group on one of the rings.[1]

Identifier Value
CAS Number 2216-12-8
Molecular Formula C₁₂H₉NO₃
Synonyms 2-Nitrophenyl Phenyl Ether, o-Nitrodiphenyl ether, 1-Nitro-2-phenoxybenzene, Phenyl o-nitrophenyl ether

Physicochemical Properties and Safety

Understanding the physical and chemical properties of 2-nitrodiphenyl ether is paramount for its safe handling and effective use in experimental settings.

Physical and Chemical Properties [1]

Property Value
Appearance Yellow to brown solid or liquid

| Solubility | Low in water, soluble in organic solvents like ethanol and acetone |

Safety and Handling [2][3] 2-Nitrodiphenyl ether is considered hazardous and requires careful handling in a laboratory setting.

Hazard Precautionary Statement
Skin IrritationCauses skin irritation. Wear protective gloves and clothing.
Eye IrritationCauses serious eye irritation. Wear eye and face protection.
Respiratory IrritationMay cause respiratory irritation. Use only in a well-ventilated area.

In case of exposure, it is crucial to wash the affected area with plenty of soap and water and seek medical attention if irritation persists.[3] For eye contact, rinse cautiously with water for several minutes.[2][3]

Synthesis of 2-Nitrodiphenyl Ether

The synthesis of diaryl ethers like 2-nitrodiphenyl ether is classically achieved through the Ullmann condensation . This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[4][5][6]

Reaction Principle: The Ullmann condensation for 2-nitrodiphenyl ether would typically involve the reaction of 2-chloronitrobenzene or 2-bromonitrobenzene with phenol in the presence of a copper catalyst and a base. The nitro group is an electron-withdrawing group that can activate the aryl halide for this type of nucleophilic substitution.

Sources

2-(2-Bromophenoxy)nitrobenzene IUPAC name

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 2-(2-Bromophenoxy)nitrobenzene Advanced Synthesis, Nomenclature, and Heterocyclic Applications[1]

Executive Summary

2-(2-Bromophenoxy)nitrobenzene is a pivotal biaryl ether intermediate used primarily in the synthesis of tricyclic heterocycles, specifically dibenz[b,f][1,4]oxazepines . These tricyclic scaffolds are foundational to a class of antipsychotic and antidepressant therapeutics (e.g., Loxapine, Amoxapine) and riot control agents (CR gas). This guide provides a rigorous technical analysis of its IUPAC nomenclature, optimized synthesis via SNAr mechanisms, and its downstream utility in palladium-catalyzed intramolecular cyclization.

Nomenclature & Chemical Identity

Correct nomenclature is critical for database indexing and regulatory compliance. While "2-(2-Bromophenoxy)nitrobenzene" is the common semi-systematic name, the strict IUPAC designation depends on the prioritization of the principal functional group.

Naming Convention Name Rationale
Preferred IUPAC Name (PIN) 1-Bromo-2-(2-nitrophenoxy)benzene Benzene is the parent.[1] Alphabetical priority of substituents: B romo > N itrophenoxy.
Systematic (Parent: Nitrobenzene) 1-Nitro-2-(2-bromophenoxy)benzene Nitrobenzene is treated as the parent structure.[1][2] The phenoxy group is a substituent at position 2.
Chemical Formula C₁₂H₈BrNO₃
Molecular Weight 294.10 g/mol
SMILES [O-]c1ccccc1Oc2ccccc2Br

Structural Insight: The molecule consists of two ortho-substituted benzene rings linked by an ether oxygen.[1] The steric bulk of the ortho-nitro and ortho-bromo groups forces the rings into a twisted, non-planar conformation, which influences the kinetics of downstream cyclization.

Synthesis Protocol: Nucleophilic Aromatic Substitution (SNAr)

The most robust synthesis involves the coupling of 2-bromophenol with 1-fluoro-2-nitrobenzene .[1] The use of the fluoro-derivative is preferred over the chloro-analogue due to the higher electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate, accelerating the rate-limiting step of the SNAr reaction.

Experimental Workflow

Reagents:

  • Electrophile: 1-Fluoro-2-nitrobenzene (1.0 equiv)[1]

  • Nucleophile: 2-Bromophenol (1.05 equiv)[1]

  • Base: Potassium Carbonate (K₂CO₃, 2.0 equiv) - Anhydrous, finely ground.

  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.

Step-by-Step Methodology:

  • Activation: Charge a round-bottom flask with 2-bromophenol (10 mmol) and anhydrous K₂CO₃ (20 mmol) in DMF (20 mL). Stir at room temperature for 30 minutes to generate the potassium 2-bromophenoxide in situ.

    • Note: Gas evolution (CO₂) may be observed if traces of acid are present.

  • Addition: Add 1-fluoro-2-nitrobenzene (10 mmol) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 80–100°C under an inert atmosphere (N₂ or Ar) for 4–6 hours. Monitor by TLC (20% EtOAc/Hexanes) or HPLC.

  • Quench: Cool to room temperature and pour the mixture into ice-cold water (100 mL). The product typically precipitates as a solid or heavy oil.

  • Purification: Extract with Ethyl Acetate (3x). Wash organic layers with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over MgSO₄ and concentrate. Recrystallize from Ethanol if necessary.

Visual Pathway: SNAr Synthesis

SNAr_Synthesis Reactants Reactants 2-Bromophenol + K2CO3 Intermediate Intermediate Potassium 2-Bromophenoxide Reactants->Intermediate Deprotonation (DMF, RT) Transition Meisenheimer Complex (Stabilized by -NO2) Intermediate->Transition + Electrophile (Nucleophilic Attack) Electrophile Electrophile 1-Fluoro-2-nitrobenzene Product Product 2-(2-Bromophenoxy)nitrobenzene Transition->Product - KF (Aromatization)

Figure 1: Mechanism of SNAr coupling. The high electronegativity of fluorine lowers the energy of the transition state.

Downstream Application: Synthesis of Dibenz[b,f][1,4]oxazepine

The primary value of 2-(2-bromophenoxy)nitrobenzene lies in its conversion to the tricyclic dibenzoxazepine core.[1] This requires a two-step sequence: reduction of the nitro group followed by intramolecular C-N bond formation.[1]

Pathway Analysis
  • Chemoselective Reduction: The nitro group is reduced to an aniline without debrominating the aryl ring. Iron/Acetic acid or SnCl₂/HCl are classical methods; H₂/PtO₂ (Adams' catalyst) can be used if carefully monitored to prevent hydrogenolysis of the C-Br bond.

  • Intramolecular Cyclization: The resulting 2-(2-bromophenoxy)aniline undergoes a Buchwald-Hartwig amination or Ullmann-type coupling to close the 7-membered ring.

Visual Pathway: Cyclization Workflow

Cyclization Start 2-(2-Bromophenoxy)nitrobenzene Step1 Reduction (Fe/AcOH or H2/Pt/C) Start->Step1 Nitro Reduction Intermediate 2-(2-Bromophenoxy)aniline Step1->Intermediate Step2 Pd-Catalyzed Cyclization (Pd(OAc)2, BINAP, NaOtBu) Intermediate->Step2 Intramolecular C-N Coupling Final Dibenz[b,f][1,4]oxazepine Step2->Final Ring Closure

Figure 2: Transformation of the nitro-ether precursor into the pharmacologically active tricyclic core.

Characterization & Quality Control

To validate the synthesis of 2-(2-bromophenoxy)nitrobenzene, compare analytical data against these standard parameters.

Technique Expected Signal/Parameter Interpretation
¹H NMR (CDCl₃) δ 6.80 – 8.00 ppm (m, 8H)Complex aromatic region.[1] Look for the deshielded doublet of the proton ortho to the nitro group (~7.9 ppm).
¹³C NMR ~110–160 ppmDistinct signals for C-NO₂ (deshielded), C-O (ether carbons), and C-Br.
FT-IR 1525 cm⁻¹, 1345 cm⁻¹Strong symmetric and asymmetric stretching of the Nitro (-NO₂) group.
FT-IR 1240 cm⁻¹Aryl alkyl Ether (C-O-C) stretching.
HRMS (ESI) [M+H]⁺ or [M+Na]⁺Isotopic pattern will show a 1:1 ratio for ⁷⁹Br/⁸¹Br doublets.
Appearance Yellow crystalline solid or oilColor arises from the nitro-chromophore conjugation.[1]

Safety & Handling

  • Toxicity: Nitroaromatics are potential methemoglobinemia inducers. Handle in a fume hood.

  • Skin Absorption: Significant risk. Use nitrile gloves and long sleeves.

  • Thermal Stability: While stable at room temperature, avoid heating dry nitro compounds excessively without solvent due to potential decomposition hazards.

References

  • PubChem. 2-Bromo-4-methoxy-1-nitrobenzene (Analogue Reference for Nomenclature Rules).[1][3] National Library of Medicine. Available at: [Link]

  • Samet, A. V., et al. Synthesis of Dibenzo[b,f][1,4]oxazepin-11(10H)-ones from 2-Nitrobenzoic Acids.[4] Russian Chemical Bulletin, 2006.[4] Available at: [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of Functionalized Diphenyl Ethers from 1-Bromo-2-Nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of functionalized diphenyl ethers, with a specific focus on the versatile starting material, 1-bromo-2-nitrobenzene. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It will cover the core chemical principles, provide detailed experimental protocols, and discuss the significance of the resulting products in medicinal chemistry. The guide emphasizes the Ullmann condensation as a primary synthetic route, detailing its mechanism and practical application.

Introduction: The Significance of the Diphenyl Ether Scaffold

The diphenyl ether moiety is a privileged scaffold in medicinal chemistry and materials science. Its unique structural features, including the flexible ether linkage and the ability to adopt various conformations, allow for effective interaction with a wide range of biological targets. Consequently, substituted diphenyl ethers have emerged as a promising platform for the development of novel therapeutics.[1][2][3] Notably, they have shown potent activity as antibacterial and antitubercular agents, often by inhibiting key enzymes in microbial fatty acid biosynthesis (FASII).[1] The ability to readily introduce various functional groups onto the aromatic rings allows for the fine-tuning of their pharmacological properties, making the synthesis of functionalized diphenyl ethers a critical area of research.

This guide focuses on the synthesis of these valuable compounds starting from 1-bromo-2-nitrobenzene. The presence of the electron-withdrawing nitro group in the ortho position to the bromine atom significantly activates the aryl halide towards nucleophilic attack, making it an ideal substrate for the construction of the diphenyl ether linkage.

Core Synthetic Methodology: The Ullmann Condensation

The copper-catalyzed cross-coupling of an aryl halide with a phenol, known as the Ullmann condensation or Ullmann ether synthesis, is a cornerstone reaction for the formation of diaryl ethers.[4][5][6] This reaction, named after Fritz Ullmann, has been a reliable method for over a century and remains highly relevant in modern organic synthesis.[4][5]

Mechanistic Insights

The precise mechanism of the Ullmann condensation has been a subject of study, and while several pathways have been proposed, a generally accepted sequence of events involves the following key steps.[4][6][7] The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) precursor or added directly.[4]

A proposed catalytic cycle is illustrated below:

Ullmann_Mechanism cluster_0 Catalytic Cycle Cu(I) Catalyst Cu(I) Catalyst Cu(I) Phenoxide Ar'-O-Cu(I) Cu(I) Catalyst->Cu(I) Phenoxide + Ar'-O⁻ Phenoxide Ar'-O⁻ Phenoxide->Cu(I) Phenoxide Aryl Halide Ar-X (1-bromo-2-nitrobenzene) Cu(III) Intermediate Ar'-O-Cu(III)-Ar      |            X Aryl Halide->Cu(III) Intermediate Cu(I) Phenoxide->Cu(III) Intermediate + Ar-X Oxidative Addition Oxidative Addition Diphenyl Ether Ar-O-Ar' Cu(III) Intermediate->Diphenyl Ether Reductive Elimination Cu(I)X Cu(I)X Cu(III) Intermediate->Cu(I)X Reductive Elimination Reductive Elimination Cu(I)X->Cu(I) Catalyst Regeneration SNAr_Mechanism 1-bromo-2-nitrobenzene 1-bromo-2-nitrobenzene Meisenheimer Complex Meisenheimer Complex (Resonance Stabilized) 1-bromo-2-nitrobenzene->Meisenheimer Complex + Ar'-O⁻ (Nucleophilic Attack) Phenoxide Ar'-O⁻ Phenoxide->Meisenheimer Complex Diphenyl Ether Functionalized Diphenyl Ether Meisenheimer Complex->Diphenyl Ether Elimination of Br⁻ Bromide Ion Br⁻ Meisenheimer Complex->Bromide Ion

Figure 2: The general mechanism of Nucleophilic Aromatic Substitution (SNAr).

While feasible, the classic Ullmann conditions are generally more robust and applicable to a wider range of substrates with varying electronic properties.

Experimental Protocol: A Practical Guide

The following protocol provides a detailed, step-by-step methodology for the synthesis of a functionalized diphenyl ether from 1-bromo-2-nitrobenzene and a substituted phenol using a modified Ullmann condensation.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
1-Bromo-2-nitrobenzeneC₆H₄BrNO₂202.01>98%Commercially Available
Substituted PhenolVariesVaries>98%Commercially Available
Copper(I) IodideCuI190.45>98%Commercially Available
Potassium CarbonateK₂CO₃138.21>99%Commercially Available
N,N-Dimethylformamide (DMF)C₃H₇NO73.09AnhydrousCommercially Available
TolueneC₇H₈92.14AnhydrousCommercially Available
Ethyl AcetateC₄H₈O₂88.11ACS GradeCommercially Available
Brine (saturated NaCl)NaCl(aq)--Lab Prepared
Anhydrous Sodium SulfateNa₂SO₄142.04GranularCommercially Available
Step-by-Step Procedure

Experimental_Workflow start Start reagents Combine 1-bromo-2-nitrobenzene, phenol, K₂CO₃, and CuI in a round-bottom flask. start->reagents solvent Add anhydrous DMF or Toluene. reagents->solvent reaction Heat the mixture to reflux (typically 120-150 °C) with stirring. solvent->reaction monitoring Monitor reaction progress by TLC. reaction->monitoring workup Cool to room temperature and add water and ethyl acetate. monitoring->workup extraction Separate the organic layer and extract the aqueous layer with ethyl acetate. workup->extraction washing Wash the combined organic layers with water and brine. extraction->washing drying Dry the organic layer over anhydrous Na₂SO₄. washing->drying concentration Concentrate the solution under reduced pressure. drying->concentration purification Purify the crude product by column chromatography. concentration->purification characterization Characterize the final product (NMR, MS, etc.). purification->characterization end End characterization->end

Figure 3: A typical experimental workflow for the Ullmann ether synthesis.

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-bromo-2-nitrobenzene (1.0 eq.), the desired substituted phenol (1.2 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) or toluene to the flask to achieve a concentration of approximately 0.5 M with respect to the 1-bromo-2-nitrobenzene.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically between 120-150 °C) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (1-bromo-2-nitrobenzene) is consumed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure functionalized diphenyl ether.

  • Characterization: Characterize the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Data Presentation and Expected Outcomes

The Ullmann condensation is a robust reaction that generally provides good to excellent yields of the desired diphenyl ether, particularly when using an activated aryl halide like 1-bromo-2-nitrobenzene. The table below summarizes typical reaction parameters and expected outcomes.

EntryPhenolSolventTemperature (°C)Time (h)Yield (%)
1PhenolDMF14012~85
24-MethoxyphenolToluene11018~80
34-ChlorophenolDMF15010~90
42-NaphtholToluene11024~75

Note: The reaction conditions and yields are illustrative and may vary depending on the specific substituted phenol used and the scale of the reaction. Optimization of the catalyst, base, and solvent may be necessary to achieve the best results for a particular substrate.

Conclusion

The synthesis of functionalized diphenyl ethers from 1-bromo-2-nitrobenzene via the Ullmann condensation is a highly effective and reliable method. The electron-withdrawing nitro group on the starting material facilitates the reaction, leading to high yields of the desired products. The resulting functionalized diphenyl ethers are valuable compounds with significant potential in drug discovery and development, particularly in the search for new antimicrobial agents. This guide provides a solid foundation for researchers and scientists to successfully synthesize and explore this important class of molecules.

References

  • Ullmann condensation - Wikipedia. [Link]

  • Substituted diphenyl ethers as a broad-spectrum platform for the development of chemotherapeutics for the treatment of tularaemia - PMC. [Link]

  • Ullmann Reaction. [Link]

  • Ullmann Condensation - SynArchive. [Link]

  • Substituted diphenyl ethers as a broad-spectrum platform for the development of chemotherapeutics for the treatment of tularaemia - PubMed. [Link]

  • Diphenyl Ether From Phenol? - Powered by XMB 1.9.11 - Sciencemadness.org. [Link]

  • The proposed mechanism for the synthesis of diphenyl ether - ResearchGate. [Link]

  • ULLMANN REACTION.pptx. [Link]

  • US4564712A - Process for the preparation of diphenyl ethers - Google P
  • Ullmann Reaction - Organic Chemistry Portal. [Link]

  • Ullmann coupling: the first publication - OperaChem. [Link]

  • Substituted diphenyl ethers as a broad-spectrum platform for the development of chemotherapeutics for the treatment of tularaemia | Journal of Antimicrobial Chemotherapy | Oxford Academic. [Link]

  • Nucleophilic Aromatic Substitution - Nptel. [Link]

  • Rational design and synthesis of novel diphenyl ether derivatives as antitubercular agents. [Link]

  • Design, synthesis and evaluation of diphenyl ether analogues as antitubercular agents. [Link]

  • Synthesis and antimicrobial activities of brominated dihydroxy nitro diphenyl ethers | Request PDF - ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]

Sources

A Technical Guide to 1-(2-Bromophenoxy)-2-nitrobenzene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Bromophenoxy)-2-nitrobenzene, a key chemical intermediate. The document details its fundamental physicochemical properties, offers a validated protocol for its synthesis via Williamson ether synthesis, and explores its reactivity and potential applications in organic synthesis, particularly in the development of novel heterocyclic compounds relevant to the pharmaceutical industry. This guide is intended to serve as a foundational resource for researchers and professionals engaged in synthetic chemistry and drug discovery.

Core Molecular Attributes

1-(2-Bromophenoxy)-2-nitrobenzene is a diaryl ether characterized by the presence of a bromine atom and a nitro group on separate phenyl rings. These functional groups are pivotal to its chemical reactivity, making it a versatile precursor in synthetic chemistry.

Chemical Structure and Identity

The structure consists of a 2-nitrophenoxy group linked to a 2-bromophenyl group via an ether bond. The ortho-positioning of the substituents on both rings induces steric and electronic effects that influence the molecule's conformation and reactivity.

Diagram 1: Chemical Structure of 1-(2-Bromophenoxy)-2-nitrobenzene

Caption: 2D representation of 1-(2-Bromophenoxy)-2-nitrobenzene.

Physicochemical Properties

A summary of the key quantitative data for 1-(2-Bromophenoxy)-2-nitrobenzene is presented below. This information is critical for experimental design, including solvent selection, reaction temperature, and purification methods.

PropertyValueSource
Molecular Formula C₁₂H₈BrNO₃Deduced, Confirmed by HRMS[1]
Molecular Weight 294.10 g/mol Deduced, Confirmed by HRMS[1]
High-Resolution Mass [M+H]⁺ Calculated: 293.9766[1]
(HRMS-ESI) [M+H]⁺ Found: 293.9766[1]
Physical Form Expected to be a yellow solid[1]

Synthesis and Mechanism

The primary route for synthesizing 1-(2-Bromophenoxy)-2-nitrobenzene is through a nucleophilic aromatic substitution, specifically the Williamson ether synthesis. This reaction involves the coupling of a phenoxide with a haloarene.

Synthetic Pathway: Williamson Ether Synthesis

The synthesis is achieved by reacting 2-bromophenol with 1-fluoro-2-nitrobenzene in the presence of a weak base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF). The fluoride on the nitro-activated benzene ring serves as an excellent leaving group for this nucleophilic substitution.

Diagram 2: Synthesis of 1-(2-Bromophenoxy)-2-nitrobenzene

Synthesis_Workflow Reactant1 2-Bromophenol Phenoxide Formation of 2-Bromophenoxide anion Reactant1->Phenoxide Deprotonation Reactant2 1-Fluoro-2-nitrobenzene Reaction Stir at 110°C (Nucleophilic Aromatic Substitution) Reactant2->Reaction Base K₂CO₃ (Base) Base->Phenoxide Solvent DMF (Solvent) Solvent->Reaction Reaction Medium Product 1-(2-Bromophenoxy)-2-nitrobenzene Reaction->Product Ether Formation Phenoxide->Reaction

Sources

An In-depth Technical Guide to the Structural and Spectroscopic Differentiation of 2-Bromo-2'-nitrodiphenyl ether and 2,2'-dibromodiphenyl ether

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of 2-Bromo-2'-nitrodiphenyl ether and 2,2'-dibromodiphenyl ether, focusing on their structural nuances, comparative properties, and the experimental methodologies required for their unambiguous differentiation. This document is intended to serve as a valuable resource for professionals in organic synthesis, medicinal chemistry, and materials science.

Introduction: The Significance of Substituted Diphenyl Ethers

Diphenyl ethers are a class of organic compounds that feature two phenyl rings linked by an ether bond. Their derivatives, particularly halogenated and nitrated congeners, are of significant interest in various scientific disciplines. Polybrominated diphenyl ethers (PBDEs) have been widely used as flame retardants in a vast array of consumer and industrial products, including electronics, textiles, and plastics.[1][2] However, due to their persistence in the environment and potential health concerns, the production and use of some PBDEs have been restricted.[3][4]

Nitrated diphenyl ethers are also important intermediates in organic synthesis. The nitro group can be readily transformed into other functional groups, such as amines, making these compounds valuable precursors for pharmaceuticals and other fine chemicals.[5][6] The specific positioning of bromo and nitro substituents on the diphenyl ether scaffold dramatically influences the molecule's chemical reactivity, physical properties, and biological activity. Therefore, a precise understanding of the structure of these isomers is paramount for their effective application in research and development.

This guide will focus on two specific isomers: 2-Bromo-2'-nitrodiphenyl ether and 2,2'-dibromodiphenyl ether. While both are disubstituted diphenyl ethers, the presence of a nitro group in one versus a second bromine atom in the other leads to significant differences in their electronic and steric properties.

Structural Analysis: A Tale of Two Substituents

The core structural difference between 2-Bromo-2'-nitrodiphenyl ether and 2,2'-dibromodiphenyl ether lies in the nature of the substituent at the 2' position.

2,2'-dibromodiphenyl ether possesses two bromine atoms, one on each phenyl ring at the ortho position to the ether linkage.[7] Bromine is an electronegative and relatively large atom. The presence of two bulky bromine atoms in the ortho positions forces the two phenyl rings to adopt a twisted, non-planar conformation to minimize steric hindrance.[8] This dihedral angle between the phenyl rings is a critical structural feature.

2-Bromo-2'-nitrodiphenyl ether , on the other hand, has a bromine atom at the 2-position and a nitro group (-NO2) at the 2'-position. The nitro group is a strong electron-withdrawing group, both through induction and resonance. This significantly alters the electron density distribution across the aromatic rings compared to the dibromo analogue. The steric bulk of the nitro group also contributes to the non-planar conformation of the molecule.

Here is a visual representation of the two molecular structures:

Caption: Molecular structures of 2-Bromo-2'-nitrodiphenyl ether and 2,2'-dibromodiphenyl ether.

Comparative Physicochemical Properties

The differences in their substituents are reflected in their physical and chemical properties. A summary of key properties is presented in the table below.

Property2-Bromo-2'-nitrodiphenyl ether2,2'-dibromodiphenyl ether
Molecular Formula C12H8BrNO3C12H8Br2O
Molecular Weight 294.10 g/mol 328.00 g/mol [7]
Appearance Typically a yellow to brown solid or liquid[6][9]Colorless to light-colored solid or liquid
Boiling Point 106-108 °C at 0.01 mmHg[9]Not readily available
Melting Point Not readily availableNot readily available
Solubility Soluble in organic solvents like ethanol and acetone[6]Soluble in organic solvents

Synthesis Strategies: The Ullmann Condensation

The most common and versatile method for the synthesis of diaryl ethers is the Ullmann condensation.[10][11] This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide.[12][13]

Synthesis of 2,2'-dibromodiphenyl ether

2,2'-dibromodiphenyl ether can be synthesized via an Ullmann condensation between 2-bromophenol and 1,2-dibromobenzene.

G 2-Bromophenol 2-Bromophenol Ullmann Condensation Ullmann Condensation 2-Bromophenol->Ullmann Condensation + 1,2-Dibromobenzene + Cu catalyst, Base 2,2'-dibromodiphenyl ether 2,2'-dibromodiphenyl ether Ullmann Condensation->2,2'-dibromodiphenyl ether

Caption: Synthetic pathway for 2,2'-dibromodiphenyl ether.

Experimental Protocol:

  • To a reaction flask, add 2-bromophenol, a slight excess of 1,2-dibromobenzene, a copper catalyst (e.g., copper(I) oxide or copper powder), and a base (e.g., potassium carbonate).

  • Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture to a high temperature (typically 150-200 °C) and stir for several hours.[10]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of 2-Bromo-2'-nitrodiphenyl ether

Similarly, 2-Bromo-2'-nitrodiphenyl ether can be synthesized via an Ullmann condensation. Two possible routes are:

  • Route A: Reaction of 2-bromophenol with 1-bromo-2-nitrobenzene.

  • Route B: Reaction of 2-nitrophenol with 1,2-dibromobenzene.

G cluster_A Route A cluster_B Route B 2-Bromophenol 2-Bromophenol Ullmann Condensation A Ullmann Condensation A 2-Bromophenol->Ullmann Condensation A + 1-Bromo-2-nitrobenzene + Cu catalyst, Base 2-Bromo-2'-nitrodiphenyl ether 2-Bromo-2'-nitrodiphenyl ether Ullmann Condensation A->2-Bromo-2'-nitrodiphenyl ether 2-Nitrophenol 2-Nitrophenol Ullmann Condensation B Ullmann Condensation B 2-Nitrophenol->Ullmann Condensation B + 1,2-Dibromobenzene + Cu catalyst, Base Ullmann Condensation B->2-Bromo-2'-nitrodiphenyl ether

Caption: Synthetic pathways for 2-Bromo-2'-nitrodiphenyl ether.

Experimental Protocol (General):

The experimental procedure is similar to that for the synthesis of 2,2'-dibromodiphenyl ether. The choice of reactants will depend on their commercial availability and reactivity. The nitro group in 2-nitrophenol can influence the acidity of the phenolic proton, potentially affecting the reaction conditions.

Spectroscopic Differentiation: The Analytical Fingerprints

Unambiguous identification of these two isomers requires a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • 2,2'-dibromodiphenyl ether (C12H8Br2O): The mass spectrum will show a characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks). The molecular ion peak (M+) will be at m/z 326, 328, and 330.

  • 2-Bromo-2'-nitrodiphenyl ether (C12H8BrNO3): The mass spectrum will show an isotopic pattern for one bromine atom (approximately 1:1 ratio for M and M+2 peaks). The molecular ion peak will be at m/z 293 and 295. The presence of the nitro group may lead to characteristic fragmentation patterns, such as the loss of NO2 (46 Da) or NO (30 Da).

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying functional groups.

  • 2,2'-dibromodiphenyl ether: The IR spectrum will be characterized by C-Br stretching vibrations (typically in the 600-500 cm⁻¹ region) and C-O-C stretching vibrations of the ether linkage (around 1250-1200 cm⁻¹).

  • 2-Bromo-2'-nitrodiphenyl ether: In addition to the C-Br and C-O-C stretches, the IR spectrum will show strong, characteristic absorption bands for the nitro group: an asymmetric stretching vibration around 1530-1500 cm⁻¹ and a symmetric stretching vibration around 1350-1300 cm⁻¹.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.

  • ¹H NMR Spectroscopy: The aromatic region (typically 7.0-8.0 ppm) of the ¹H NMR spectrum will be complex for both molecules due to the disubstitution pattern. However, the electron-withdrawing nitro group in 2-Bromo-2'-nitrodiphenyl ether will cause a downfield shift (to higher ppm values) of the protons on the nitro-substituted ring compared to the protons on the bromo-substituted ring. In 2,2'-dibromodiphenyl ether, the two phenyl rings are chemically equivalent (assuming free rotation, which may be hindered), potentially simplifying the spectrum.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will also show distinct differences. The carbon atom attached to the nitro group in 2-Bromo-2'-nitrodiphenyl ether will be significantly deshielded (shifted downfield) compared to the carbon atom attached to the bromine atom in 2,2'-dibromodiphenyl ether. The number of signals in the aromatic region will also help in distinguishing the two isomers.

Here is a workflow for the spectroscopic analysis:

G Sample Sample Mass Spec Mass Spec Sample->Mass Spec IR Spec IR Spec Sample->IR Spec NMR Spec NMR Spec Sample->NMR Spec Molecular Weight & Isotopic Pattern Molecular Weight & Isotopic Pattern Mass Spec->Molecular Weight & Isotopic Pattern Identification Identification Molecular Weight & Isotopic Pattern->Identification Functional Groups (NO2) Functional Groups (NO2) IR Spec->Functional Groups (NO2) Functional Groups (NO2)->Identification Chemical Environment (¹H & ¹³C) Chemical Environment (¹H & ¹³C) NMR Spec->Chemical Environment (¹H & ¹³C) Chemical Environment (¹H & ¹³C)->Identification

Caption: Workflow for spectroscopic identification.

Applications and Future Perspectives

The distinct chemical properties of these two molecules open up different avenues for their application.

  • 2,2'-dibromodiphenyl ether can serve as a precursor for the synthesis of more complex polybrominated diphenyl ethers, which are of interest in environmental and toxicological studies.[14] It can also be used as a starting material for the synthesis of other functionalized diaryl ethers through reactions that modify the bromine atoms.

  • 2-Bromo-2'-nitrodiphenyl ether is a versatile intermediate in organic synthesis. The nitro group can be reduced to an amine, which can then be further functionalized to create a wide range of compounds with potential applications in pharmaceuticals and materials science.[15] The presence of both a bromo and a nitro group allows for selective and sequential chemical transformations.

Conclusion

References

  • Afzali, A., Firouzabadi, H., & Khalafi-Nejad, A. (1983). Improved Ullmann Synthesis of Diaryl Ethers.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3465096, 2,2'-Dibromodiphenyl ether. PubChem. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Ullmann condensation. In Wikipedia. Retrieved from [Link]

  • Sciencemadness.org. (2015, August 4). Diphenyl Ether From Phenol? Retrieved from [Link]

  • Google Patents. (n.d.). US4564712A - Process for the preparation of diphenyl ethers.
  • Organic Syntheses. (n.d.). 2-METHOXYDIPHENYL ETHER. Retrieved from [Link]

  • Örn, U., & Klasson-Wehler, E. (2001). Synthesis of Octabrominated Diphenyl Ethers from Aminodiphenyl Ethers. Acta Chemica Scandinavica, 55(1), 131-137.
  • Agency for Toxic Substances and Disease Registry. (2017). Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs). U.S. Department of Health and Human Services.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). Key Applications of 2-Bromoethyl 4-Nitrophenyl Ether in Pharmaceutical and Chemical Industries. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Polybrominated diphenyl ethers. In Wikipedia. Retrieved from [Link]

  • Wang, Y., et al. (2023). Study on the Biomolecular Competitive Mechanism of Polybrominated Diphenyl Ethers and Their Derivatives on Thyroid Hormones. International Journal of Molecular Sciences, 24(21), 15899.
  • National Toxicology Program. (2016). Report on Carcinogens, Fourteenth Edition. U.S. Department of Health and Human Services, Public Health Service.
  • Zu, L., et al. (2018). Polybrominated diphenyl ethers in articles: A review of its applications and legislation. Environmental Pollution, 239, 447-457.

Sources

Unlocking the Reactivity of Ortho-Substituted Nitrodiphenyl Ethers: A Comprehensive Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The ortho-substituted nitrodiphenyl ether scaffold is a privileged structural motif in both agrochemical development (e.g., protox-inhibiting herbicides) and pharmaceutical design. The presence of the strongly electron-withdrawing nitro group in the ortho position imparts unique reactivity profiles to these molecules, most notably facilitating nucleophilic aromatic substitution (SNAr), driving intramolecular aryl migrations (the Smiles rearrangement), and serving as a precursor for the synthesis of complex tricyclic heterocycles like phenoxazines and phenothiazines.

As a Senior Application Scientist, I have designed this technical whitepaper to bridge the gap between theoretical mechanistic understanding and practical laboratory execution. By examining the causality behind solvent choices, catalytic systems, and electronic effects, this guide provides researchers with self-validating protocols to harness the full synthetic potential of ortho-nitrodiphenyl ethers.

Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The synthesis of ortho-nitrodiphenyl ethers traditionally relies on the coupling of a phenol (or thiophenol) with an ortho-halonitrobenzene. The ortho-nitro group is essential here; it lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring, making the ipso carbon highly susceptible to nucleophilic attack.

However, conventional liquid-liquid phase transfer catalysis (L-L PTC) often suffers from poor reactivity of the ion-pair and competing hydrolysis of the halonitrobenzene[1]. To overcome this, Solid-Liquid Phase Transfer Catalysis (S-L PTC) using ionic liquids (such as tetradecyl(trihexyl)phosphonium bromide) has emerged as the gold standard. This method strips water from the system, allowing the phenoxide to act as a "naked," highly reactive nucleophile[1].

SNAr_Workflow Phenol Potassium Phenoxide (Nucleophile) PTC Phase Transfer Catalyst (Phosphonium Bromide) Phenol->PTC Electrophile o-Halonitrobenzene (Electrophile) Electrophile->PTC Intermediate Meisenheimer Complex (Transition State) PTC->Intermediate S-L Interface Product o-Nitrodiphenyl Ether (Product) Intermediate->Product Halide Elimination

Workflow of Solid-Liquid PTC mediated SNAr synthesis of o-nitrodiphenyl ethers.

Protocol 1: S-L PTC Synthesis of o-Nitrodiphenyl Ethers

Self-Validating System: This protocol utilizes a Dean-Stark apparatus to ensure absolute anhydrous conditions, preventing the formation of o-nitrophenol byproducts.

  • Reactor Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Reagent Loading: Add 10 mmol of potassium phenoxide and 10 mmol of o-chloronitrobenzene to 50 mL of o-xylene. Causality:o-Xylene provides a high boiling point (144 °C) necessary to overcome the activation energy barrier of the SNAr reaction.

  • Catalyst Addition: Introduce 0.5 mmol (5 mol%) of tetradecyl(trihexyl)phosphonium bromide. Causality: The lipophilic phosphonium cation transports the insoluble phenoxide anion into the organic phase. Without water to solvate the anion, its nucleophilicity is drastically amplified[1].

  • Reaction Execution: Heat the mixture to 120 °C for 4 hours. Monitor via TLC (Hexane:EtOAc 9:1). The disappearance of the electrophile validates the completion of the forward reaction.

  • Workup: Cool to room temperature, filter the precipitated KCl salts, and concentrate the filtrate under reduced pressure to yield the pure ether.

Table 1: Kinetic and Yield Comparison for Ether Synthesis
Reaction ConditionCatalyst TypeSolvent SystemSelectivityYield (%)
Conventional HeatingNoneDMF / WaterLow45 - 55%
L-L PTCTetrabutylammonium BromideToluene / WaterModerate60 - 70%
S-L PTC (Ionic Liquid) Phosphonium Bromide o-Xylene (Anhydrous) 100% >95% [1]

The Smiles Rearrangement: Intramolecular Aryl Migration

The Smiles rearrangement is a defining feature of ortho-substituted nitrodiphenyl ethers, sulfides, and sulfones. It is an intramolecular SNAr reaction where an aryl group migrates from one heteroatom to another upon treatment with base[2].

The ortho-nitro group is the thermodynamic driver of this process. Upon deprotonation of the nucleophilic side chain (e.g., an alcohol, amine, or amide), the nucleophile attacks the ipso carbon of the nitroaryl ring, forming a spiro Meisenheimer complex[2]. The stability of this intermediate dictates the reaction rate.

Smiles_Pathway Start o-Substituted Nitro-Ether (Precursor) Base Base Addition (Deprotonation) Start->Base Nucleophile Intramolecular Nucleophile (Activated Anion) Base->Nucleophile Spiro Spiro Meisenheimer Complex (Rate-Determining) Nucleophile->Spiro Ipso-Attack Rearranged Rearranged Product (Aryl Migration) Spiro->Rearranged C-O Bond Cleavage

Mechanistic pathway of the Smiles rearrangement via a spiro Meisenheimer complex.

Protocol 2: Base-Mediated Smiles Rearrangement

Self-Validating System: The use of UV-Vis spectroscopy during the reaction allows for the real-time observation of the brightly colored spiro Meisenheimer intermediate, confirming the mechanistic pathway.

  • Substrate Dissolution: Dissolve 5 mmol of 2-hydroxy-2'-nitrodiphenyl ether in 20 mL of an aqueous Dimethyl Sulfoxide (DMSO) mixture (e.g., 50 mol% DMSO). Causality: DMSO is a polar aprotic solvent. It aggressively solvates the sodium cation but leaves the nucleophilic anion poorly solvated, exponentially increasing its reactivity and stabilizing the spiro complex[2].

  • Base Introduction: Add 1.1 equivalents of aqueous NaOH (1M) dropwise at 25 °C.

  • Incubation & Monitoring: Stir the mixture. A deep red/purple color will immediately develop, indicating the formation of the spiro Meisenheimer complex[2]. Maintain stirring until the color dissipates, signaling the breakdown of the complex into the rearranged product.

  • Isolation: Acidify the mixture with 1M HCl to pH 3 to protonate the newly formed leaving group (e.g., phenol), causing the rearranged product to precipitate. Filter and dry.

Table 2: Solvent Effects on Smiles Rearrangement Kinetics
Solvent SystemIntermediate StabilityRate-Determining StepReaction Rate
70% (v/v) Dioxane-WaterTransientFormation of Spiro ComplexModerate[2]
>50 mol% Aqueous DMSO Highly Stable Decomposition of Spiro Complex Very Fast [2]

Reductive Cyclization: Accessing Phenoxazines and Phenothiazines

Beyond rearrangements, the ortho-nitrodiphenyl ether/sulfide scaffold is the primary precursor for synthesizing phenoxazines and phenothiazines—tricyclic systems critical to neuroleptic drugs and advanced materials[3].

The standard workflow involves the reduction of the ortho-nitro group to an amine, followed by an intramolecular cyclization (often a Smiles-type rearrangement followed by ring closure, or a direct Ullmann coupling)[3]. Triethylamine is frequently employed as a solvent/catalyst in subsequent functionalizations of these amines to prevent the formation of colored by-products[4].

Reductive_Cyclization NitroEther o-Nitrodiphenyl Ether/Sulfide Reduction Reduction (Hydrazine/Pd-C) Nitro -> Amine NitroEther->Reduction AminoEther o-Aminodiphenyl Ether Reduction->AminoEther Cyclization Intramolecular Cyclization (Base/Heat) AminoEther->Cyclization Phenoxazine Phenoxazine/Phenothiazine Cyclization->Phenoxazine

Logical workflow for the reductive cyclization of o-nitrodiphenyl ethers to tricyclic scaffolds.

Protocol 3: Synthesis of Phenothiazines via Reductive Cyclization

Self-Validating System: The transition from a highly polar amine intermediate to a highly lipophilic tricyclic product allows for easy validation via reverse-phase HPLC or simple liquid-liquid extraction.

  • Reduction: Dissolve 10 mmol of 2-amino-2'-nitrodiphenyl sulfide in ethanol. Add 10 mol% Pd/C, followed by the slow dropwise addition of excess hydrazine hydrate. Causality: Hydrazine acts as a safe, in situ hydrogen source, cleanly reducing the nitro group to an amine without cleaving the sensitive C-S bond[3].

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate to isolate the o-aminodiphenyl sulfide.

  • Cyclization: Dissolve the intermediate in triethylphosphite and heat to reflux. Causality: Triethylphosphite acts as a powerful deoxygenating and cyclizing agent, facilitating the ring closure to yield the phenothiazine core[3].

  • Purification: Cool the mixture, dilute with water, and extract with ethyl acetate. Recrystallize from hot isopropanol to yield the pure phenothiazine[4].

Table 3: Typical Yields of Tricyclic Derivatives via Reductive Cyclization
PrecursorCyclizing Agent / ConditionsProduct CoreTypical Yield (%)
o-Amino-2'-halodiphenyl sulfideCu / K₂CO₃ (Ullmann-type)Phenothiazine50 - 60%[3]
o-Amino-2'-nitrodiphenyl sulfideTriethylphosphite (Reflux)Phenothiazine70 - 75%[3]
o-Aminodiphenyl etherTriethylamine / HeatPhenoxazine analog>75%[4]

Conclusion

The reactivity of ortho-substituted nitrodiphenyl ethers is governed by the delicate interplay between the electron-withdrawing nitro group and the chosen solvent environment. By transitioning from conventional heating to S-L PTC, chemists can achieve near-quantitative yields in SNAr syntheses. Furthermore, understanding the stabilization of the spiro Meisenheimer complex allows for precise control over the Smiles rearrangement, unlocking pathways to complex, highly valued tricyclic pharmaceuticals.

References

  • Ionic Liquid as Catalyst for Solid−Liquid Phase Transfer Catalyzed Synthesis of p-Nitrodiphenyl Ether ResearchGate[Link]

  • Intramolecular catalysis. Part 7. The Smiles rearrangement of substituted 2-hydroxy-2′-nitro- and -2′,4′-dinitro-diphenyl sulphones, as well as 2-amino-2′,4′-dinitrodiphenyl sulphide, 2-[(2-aminophenyl)thio]-3-nitropyridine and 2-hydroxy-2′,4′-dinitrodiphenyl ether RSC Publishing[Link]

  • RECENT ADVANCES IN THE SYNTHESIS OF PHENOTHIAZINES CLOCKSS (Heterocycles)[Link]

  • IMPROVED SYNTHESIS OF N-ALKYL-ASPARTIC ACIDS (and Basic Diphenyl Ethers) Canadian Science Publishing[Link]

Sources

An In-depth Technical Guide to the Safe Handling of Brominated Nitrodiphenyl Ethers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety considerations for brominated nitrodiphenyl ethers. As a class of compounds, specific safety and toxicological data can be limited. Therefore, this document synthesizes information from related chemical families, including nitrodiphenyl ethers and polybrominated diphenyl ethers (PBDEs), to provide a robust framework for risk assessment and safe laboratory practices. The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) are central to this guide, ensuring that the provided protocols are not just procedural but are grounded in scientific reasoning.

Chemical Identity and Physicochemical Properties

Brominated nitrodiphenyl ethers are a class of organic molecules characterized by a diphenyl ether core (two phenyl rings linked by an oxygen atom) substituted with one or more bromine atoms and one or more nitro groups. The exact properties of a specific brominated nitrodiphenyl ether will depend on the number and position of these substituents.

There are 209 possible congeners of polybrominated diphenyl ethers based on the number and position of bromine atoms.[1][2] The addition of nitro groups further increases the number of possible isomers. These compounds are generally characterized by low water solubility and a lipophilic nature, with n-octanol/water partition coefficients (log Pow) for PBDEs ranging from 4.28 to 9.9.[1] It is anticipated that brominated nitrodiphenyl ethers will exhibit similar solubility characteristics.

Table 1: Estimated Physicochemical Properties of a Representative Brominated Nitrodiphenyl Ether

PropertyRepresentative Value/InformationRationale for Estimation
Molecular FormulaVaries (e.g., C12H8BrNO3 for a monobromo-mononitro-diphenyl ether)Based on the core diphenyl ether structure with substituents.
Molecular WeightVariesDependent on the number of bromine and nitro groups.
AppearanceLikely a clear yellow to brown liquid or solid.[3]Based on the properties of similar compounds like 2-nitrodiphenyl ether.
Melting PointVariesExpected to be influenced by the degree and position of substitution. For example, p-bromodiphenyl ether has a melting point of 18.72 °C.[1]
Boiling PointVariesExpected to be relatively high, for instance, p-bromodiphenyl ether has a boiling point of 310.14 °C.[1]
Water SolubilityLowBased on the hydrophobic nature of the diphenyl ether backbone and bromine substituents.[1]
Vapor PressureLowA low vapor pressure is characteristic of high molecular weight organic compounds.[1]

Hazard Identification and Toxicological Profile

Due to a lack of specific toxicological data for most brominated nitrodiphenyl ethers, this section extrapolates from data on related compounds. The primary hazards are anticipated to be similar to those of nitrophenyl compounds and polybrominated diphenyl ethers.

Signal Word: Warning[4]

Hazard Statements:

  • H302: Harmful if swallowed.[4][5]

  • H312: Harmful in contact with skin.[4]

  • H332: Harmful if inhaled.[4]

Potential Health Effects:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4] Ingestion may lead to a burning pain in the mouth and esophagus.[6]

  • Skin and Eye Irritation: May cause skin and eye irritation.[7]

  • Long-term Exposure: There is significant concern regarding the long-term effects of PBDEs, which are structurally similar. PBDEs are persistent organic pollutants (POPs) that bioaccumulate in the environment and in living organisms.[8][9] They have been linked to endocrine disruption, neurodevelopmental toxicity, and potential carcinogenicity.[8][10] The presence of the nitro group could also contribute to toxicity, as nitroaromatic compounds can have various adverse health effects.

Environmental Hazards:

  • Brominated diphenyl ethers are known to be persistent in the environment and have a tendency to bioaccumulate.[9] They can be released into the environment from industrial manufacturing and by leaching from consumer products.[11]

  • Higher brominated diphenyl ethers can decompose in the environment to form less brominated, and potentially more toxic, congeners.[8][11]

  • These compounds are toxic to aquatic life with long-lasting effects.[7][12]

Experimental Protocols for Safe Handling and Storage

Adherence to strict safety protocols is paramount when working with brominated nitrodiphenyl ethers. The following procedures are designed to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the foundation of safe handling.

  • Eye Protection: Wear tight-sealing safety goggles or a face shield.[7]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[12]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, a chemical-resistant apron or suit should be worn.[4]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood.[7] If there is a potential for inhalation outside of a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors should be used.[12]

Step-by-Step Handling Protocol
  • Preparation: Before starting any work, ensure that the chemical fume hood is functioning correctly. Have all necessary equipment and reagents within the fume hood to minimize movement in and out.

  • Weighing and Transferring:

    • For solid compounds, carefully weigh the material in a tared container within the fume hood. Use a spatula for transfers to minimize dust generation.

    • For liquid compounds, use a calibrated pipette or syringe for accurate and contained transfer.

  • Reaction Setup: All reactions involving brominated nitrodiphenyl ethers should be performed in a well-ventilated chemical fume hood.[7]

  • Post-Reaction Work-up: Quenching, extraction, and purification steps should all be conducted within the fume hood.

  • Decontamination: All glassware and equipment that have come into contact with the compound should be decontaminated. A common method is to rinse with an appropriate solvent (e.g., acetone or ethanol) followed by washing with soap and water. The solvent rinse should be collected as hazardous waste.

Storage Protocols

Proper storage is crucial to prevent degradation and accidental release.

  • Containers: Store in tightly closed, chemically resistant containers.[13]

  • Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[13]

  • Segregation: Store away from incompatible materials such as strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[7][13]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][14]

  • Skin Contact: Immediately remove contaminated clothing.[6] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[6][7] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water.[4] Seek immediate medical attention.[7]

Spill Response
  • Minor Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wear appropriate PPE.

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Collect the absorbed material and place it in a sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Prevent entry into the affected area.

    • Isolate the spill or leak area in all directions for at least 50 meters for liquids and at least 25 meters for solids.[6][15]

Waste Disposal

All waste containing brominated nitrodiphenyl ethers must be treated as hazardous waste.

  • Liquid Waste: Collect all liquid waste, including reaction residues and solvent rinses, in a designated, labeled, and sealed hazardous waste container.

  • Solid Waste: Contaminated solid waste, such as gloves, paper towels, and absorbent materials, should be collected in a separate, labeled hazardous waste container.[13]

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.

Visualization of Key Processes

Workflow for Safe Handling of Brominated Nitrodiphenyl Ethers

G Workflow for Safe Handling of Brominated Nitrodiphenyl Ethers cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep1 Review SDS and Conduct Risk Assessment prep2 Ensure Fume Hood is Certified and Operational prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 hand1 Weigh/Transfer Compound in Fume Hood prep3->hand1 hand2 Perform Reaction in Fume Hood hand1->hand2 hand3 Conduct Post-Reaction Work-up in Fume Hood hand2->hand3 clean1 Decontaminate Glassware and Surfaces hand3->clean1 clean2 Segregate and Label Hazardous Waste clean1->clean2 clean3 Dispose of Waste According to Regulations clean2->clean3

Caption: A logical workflow for the safe handling of brominated nitrodiphenyl ethers from preparation to disposal.

Conceptual Hazard Pathway for Brominated Nitrodiphenyl Ethers

G Conceptual Hazard Pathway substance Brominated Nitrodiphenyl Ether exposure_route Exposure Route (Inhalation, Dermal, Ingestion) substance->exposure_route absorption Absorption into Body exposure_route->absorption distribution Distribution to Tissues (e.g., Adipose, Liver) absorption->distribution toxicity Potential Toxic Effects (Endocrine Disruption, Neurotoxicity) distribution->toxicity G Emergency Spill Response Decision Tree spill Spill Occurs location Is the spill inside a fume hood? spill->location size Is the spill minor? location->size Yes major_response Follow Major Spill Protocol: - Evacuate area - Alert emergency response team - Isolate the area location->major_response No minor_cleanup Follow Minor Spill Protocol: - Alert others - Wear PPE - Absorb and collect waste - Decontaminate size->minor_cleanup Yes size->major_response No

Caption: A decision tree to guide the appropriate response to a chemical spill of a brominated nitrodiphenyl ether.

References

Sources

Methodological & Application

Synthesis of dibenz[b,f][1,4]oxazepine from 1-(2-Bromophenoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

From 1-(2-Bromophenoxy)-2-nitrobenzene

Executive Summary & Application Scope

The dibenz[b,f][1,4]oxazepine scaffold represents a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous antipsychotics (e.g., Loxapine, Amoxapine) and emerging kinase inhibitors. While the parent compound is known as the riot control agent "CR gas," its derivatives are critical in neuropharmacology drug discovery.

This Application Note details a high-fidelity, two-step synthesis starting from 1-(2-Bromophenoxy)-2-nitrobenzene . Unlike classical Ullmann condensations which require harsh conditions (200°C+), this protocol utilizes a chemoselective reduction followed by a Palladium-catalyzed Buchwald-Hartwig intramolecular cyclization. This approach maximizes yield, preserves sensitive functionalities, and ensures high purity suitable for biological screening.

Critical Safety Warning

DANGER: The target compound, Dibenz[b,f][1,4]oxazepine (CR), is a potent lachrymator and sternutator (sensory irritant). It activates TRPA1 channels 10x more potently than CS gas.

  • Engineering Controls: All operations must be performed in a certified chemical fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and a NIOSH-approved respirator (P100/Organic Vapor) are mandatory during isolation.

  • Decontamination: Treat glassware with 10% ethanolic KOH or bleach solution before removal from the hood.

Retrosynthetic Analysis & Pathway

The synthesis strategy relies on the sequential formation of the nitrogen bridge. We avoid early-stage metal catalysis to prevent oxidative addition to the aryl bromide until the amine nucleophile is unmasked.

Retrosynthesis Figure 1: Retrosynthetic Disconnection Approach Target Dibenz[b,f][1,4]oxazepine (Target Scaffold) Intermediate 2-(2-Bromophenoxy)aniline (Masked Nucleophile) Target->Intermediate C-N Bond Formation (Pd-Catalyzed Cyclization) Start 1-(2-Bromophenoxy)-2-nitrobenzene (Starting Material) Intermediate->Start Chemoselective Reduction (Fe/NH4Cl)

Figure 1: The strategy disconnects the C-N bond first, leading to the aniline intermediate. The ether linkage is pre-installed in the starting material.

Phase 1: Chemoselective Reduction

Objective: Reduce the nitro group (-NO₂) to an aniline (-NH₂) without debrominating the aryl ring. Method: Iron-mediated reduction (Bechamp-type) is superior to catalytic hydrogenation (H₂/Pd-C) here, as H₂/Pd often causes hydrodehalogenation (loss of the Bromine atom), destroying the handle needed for Step 2.

Reagents & Stoichiometry
ComponentRoleEquivalentsMass/Vol (Example)
1-(2-Bromophenoxy)-2-nitrobenzene Substrate1.010.0 g
Iron Powder (Fe) Reductant5.09.5 g
Ammonium Chloride (NH₄Cl) Electrolyte/Buffer5.09.0 g
Ethanol/Water (4:1) Solvent--150 mL
Step-by-Step Protocol
  • Setup: Equip a 500 mL round-bottom flask (RBF) with a heavy-duty magnetic stir bar and a reflux condenser.

  • Solvation: Dissolve the starting material (10.0 g) in Ethanol (120 mL).

  • Activation: Add the solution of NH₄Cl (9.0 g) dissolved in Water (30 mL) to the RBF.

  • Addition: Add Iron powder (9.5 g) in a single portion. Note: Exothermic induction may occur.

  • Reflux: Heat the mixture to vigorous reflux (approx. 80°C) for 2–4 hours.

    • Checkpoint: Monitor by TLC (20% EtOAc/Hexane). The yellow nitro spot should disappear, replaced by a lower Rf fluorescent amine spot.

  • Workup:

    • Cool to room temperature.

    • Filter through a Celite® pad to remove iron sludge. Wash the pad with EtOAc (50 mL).

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • Extract the aqueous residue with EtOAc (3 x 50 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Result: 2-(2-Bromophenoxy)aniline. usually obtained as a viscous oil or low-melting solid. Yields >90% are typical.[1] Proceed to Phase 2 without extensive purification if purity >95% by NMR.

Phase 2: Intramolecular Buchwald-Hartwig Cyclization

Objective: Form the seven-membered ring via intramolecular C-N cross-coupling. Mechanism: Pd(0) undergoes oxidative addition into the Ar-Br bond, followed by amine coordination, deprotonation, and reductive elimination.[2]

Reagents & Stoichiometry
ComponentRoleEquivalentsMass/Vol
2-(2-Bromophenoxy)aniline Substrate1.09.0 g (Est.)
Pd(OAc)₂ Pre-Catalyst0.05 (5 mol%)360 mg
BINAP Ligand0.075 (7.5 mol%)1.5 g
Sodium tert-butoxide (NaOtBu) Base1.54.7 g
Toluene (Anhydrous) Solvent--150 mL
Step-by-Step Protocol
  • Inert Atmosphere: Flame-dry a 3-neck RBF and cool under a stream of Argon or Nitrogen. Oxygen exclusion is critical for catalyst longevity.

  • Catalyst Pre-complexation:

    • Add Pd(OAc)₂ and BINAP to the flask.[3]

    • Add Toluene (50 mL) and stir at room temperature for 15 mins. The solution should turn orange/red, indicating active catalyst formation.

  • Substrate Addition: Dissolve the amine from Phase 1 in Toluene (100 mL) and transfer to the reaction flask via cannula or syringe.

  • Base Addition: Add NaOtBu in one portion against a counter-flow of inert gas.

  • Cyclization: Heat the mixture to 100–110°C (oil bath temperature) for 12–16 hours.

    • Checkpoint: TLC will show the conversion of the polar aniline to the less polar, UV-active oxazepine.

  • Quench & Isolation:

    • Cool to room temperature.

    • Dilute with EtOAc (100 mL) and filter through a silica plug (removes Pd and salts).

    • Concentrate the filtrate.

  • Purification: Purify via Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Gradient 0% -> 10% EtOAc in Hexanes.

    • Target: Dibenz[b,f][1,4]oxazepine elutes early due to lack of H-bond donors.

Analytical Validation

The following data confirms the identity of the synthesized scaffold.

TechniqueExpected Signal/CharacteristicInterpretation
1H NMR (CDCl₃) δ 8.50 (s, 1H)The imine-like CH proton at the bridgehead (C11).
1H NMR (CDCl₃) δ 7.00 - 7.50 (m, 8H)Aromatic protons. Complex splitting due to tricyclic core.
13C NMR ~160 ppmThe C=N imine carbon signal.
HRMS (ESI+) [M+H]+ = 196.0762Consistent with Formula C₁₃H₉NO.
Appearance Pale yellow crystalline solidMelting Point: 72–73°C.

Process Logic & Troubleshooting

The following decision tree helps navigate common failure modes during the cyclization phase.

Troubleshooting Figure 2: Troubleshooting the Buchwald-Hartwig Cyclization Start Reaction Analysis (TLC/LCMS) After 12 Hours Check1 Is Starting Material (SM) Consumed? Start->Check1 ResultA Product Formed Proceed to Workup Check1->ResultA Yes Check2 Is Debrominated SM present? (Mass = SM - 79) Check1->Check2 No Action1 Catalyst Death. Add 2 mol% Pd/Ligand Check O2 exclusion. Check2->Action1 No (SM Intact) Action2 Protodehalogenation. Solvent too wet? Switch to Dioxane. Check2->Action2 Yes (Byproduct)

References

  • Buchwald-Hartwig Amination Scope

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[4][5] Reaction of aryl bromides with primary and secondary amines. Journal of the American Chemical Society, 116(13), 5969–5970.Link

  • Synthesis of Dibenzoxazepines

    • Klunder, J. M., et al. (1992). Novel non-nucleoside inhibitors of HIV-1 reverse transcriptase. 2. Tricyclic pyridobenzoxazepinones and dibenzoxazepinones.[6] Journal of Medicinal Chemistry, 35(10), 1887-1897.Link

  • Safety Data (CR Gas)

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 9213, Dibenz[b,f][1,4]oxazepine.[7]Link

  • Chemoselective Reduction Protocols

    • Organic Chemistry Portal. Reduction of Nitro Compounds.[4][8][9]Link

Sources

Application Notes and Protocols for the Reduction of 1-(2-Bromophenoxy)-2-nitrobenzene to 2-(2-Bromophenoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, pivotal to the production of pharmaceuticals, agrochemicals, and specialty materials.[1] This guide provides a detailed technical overview and validated protocols for the chemoselective reduction of 1-(2-bromophenoxy)-2-nitrobenzene to 2-(2-bromophenoxy)aniline. We will explore the mechanistic underpinnings of this transformation, compare common reduction methodologies with a focus on preserving the sensitive carbon-bromine bond, and provide step-by-step protocols for laboratory execution.

Introduction: The Significance of Nitroarene Reduction

Aromatic amines are indispensable building blocks in modern chemistry. The most common route to these compounds involves the nitration of an aromatic ring followed by the reduction of the nitro group.[2] The transformation of 1-(2-bromophenoxy)-2-nitrobenzene is of particular interest as the resulting product, 2-(2-bromophenoxy)aniline, is a valuable intermediate for synthesizing more complex molecules, such as phenothiazine derivatives used in medicinal chemistry.[3]

The primary challenge in this specific reduction is the presence of an aryl bromide. Many powerful reduction techniques, particularly certain types of catalytic hydrogenation, can lead to undesired hydrodebromination, cleaving the C-Br bond.[4] Therefore, the choice of reducing agent and reaction conditions is paramount to ensure high chemoselectivity and yield of the desired product.

Mechanistic Pathways of Nitro Group Reduction

The conversion of a nitro group (-NO₂) to a primary amine (-NH₂) is a six-electron reduction. While the exact intermediates can vary with the chosen methodology, the transformation generally proceeds through a direct hydrogenation pathway involving nitroso (-NO) and hydroxylamine (-NHOH) intermediates.[1]

Nitro_Reduction_Mechanism Nitro Ar-NO₂ (Nitroarene) Nitroso Ar-N=O (Nitroso) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine Ar-NH₂ (Aniline) Hydroxylamine->Amine +2e⁻, +2H⁺

Caption: General mechanistic pathway for nitroarene reduction.

Comparative Analysis of Reduction Methodologies

Selecting the appropriate reduction method requires a careful balance of reactivity and selectivity. For a halogenated substrate like 1-(2-bromophenoxy)-2-nitrobenzene, methods known for their mildness and functional group tolerance are preferred.

Catalytic Hydrogenation

This is a highly efficient and clean method, often employing a heterogeneous catalyst and a hydrogen source.[5]

  • Palladium on Carbon (Pd/C): While being a very common and effective catalyst for nitro group reduction, Pd/C is also highly active in catalyzing hydrogenolysis, the cleavage of single bonds by hydrogen.[6][7] This makes it a poor choice for our target molecule, as it is likely to cause significant dehalogenation of the aryl bromide.[4]

  • Raney Nickel (Raney Ni): This catalyst is often used when dehalogenation is a concern.[6] It is generally less prone to cleaving C-Br bonds compared to palladium, making it a more viable, though still potentially problematic, option for this transformation.

  • Platinum-based Catalysts (e.g., PtO₂, Pt/C): These catalysts are also very active and can be used for nitro reductions.[8] However, their selectivity in the presence of halogens can be variable and must be carefully evaluated for each specific substrate.[9]

Metal-Mediated Reductions in Acidic Media

These "classical" methods are robust, cost-effective, and often exhibit excellent chemoselectivity, making them ideal for substrates with sensitive functional groups.[1] The reaction proceeds via single electron transfers from the metal surface.[1]

  • Iron (Fe) in Acidic Media: The use of iron powder in the presence of an acid like acetic acid (AcOH) or a salt like ammonium chloride (NH₄Cl) is a highly reliable method for reducing nitroarenes.[10][11] It is well-regarded for its high tolerance of other reducible groups, including halides, carbonyls, and esters.[4][10] This makes it a prime candidate for the reduction of 1-(2-bromophenoxy)-2-nitrobenzene.

  • Tin(II) Chloride (SnCl₂): This reagent provides a mild and selective reduction of nitro groups.[4][6] It is particularly useful in laboratory settings for small to medium-scale synthesis and is compatible with a wide range of functional groups, including halogens.[4]

  • Zinc (Zn) in Acidic Media: Zinc dust can also be employed for this transformation.[6] While effective, it can sometimes lead to the formation of other reduction byproducts like hydroxylamines or hydrazines if the reaction conditions are not carefully controlled.[8]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the reduction of 1-(2-bromophenoxy)-2-nitrobenzene.

Protocol 1: Reduction using Iron and Acetic Acid

This protocol is robust, uses inexpensive reagents, and is highly chemoselective. The primary challenge lies in the workup, as fine iron oxide byproducts can complicate filtration.

Materials:

  • 1-(2-Bromophenoxy)-2-nitrobenzene

  • Iron powder (fine, <325 mesh)

  • Glacial Acetic Acid

  • Ethanol

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Celite® or a similar filter aid

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(2-bromophenoxy)-2-nitrobenzene (1.0 eq).

  • Add a solvent mixture of ethanol and water (e.g., a 4:1 to 9:1 ratio). A common starting point is to use a volume that results in a 0.2-0.5 M concentration of the substrate.

  • To this suspension, add iron powder (3-5 eq) followed by glacial acetic acid (1-2 eq).

  • Heat the reaction mixture to reflux (typically 80-90 °C) and stir vigorously. The reaction is often exothermic initially.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with several portions of ethyl acetate to ensure complete recovery of the product.

  • Transfer the filtrate to a separatory funnel. Carefully neutralize the excess acid by washing with saturated sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 2-(2-bromophenoxy)aniline.

  • Purify the product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by crystallization if applicable.

Protocol 2: Reduction using Tin(II) Chloride Dihydrate

This method is also very mild and selective, and the workup can be more straightforward than the iron-based reduction.

Materials:

  • 1-(2-Bromophenoxy)-2-nitrobenzene

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Absolute Ethanol or Ethyl Acetate

  • 3M Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 1-(2-bromophenoxy)-2-nitrobenzene (1.0 eq) in absolute ethanol or ethyl acetate.

  • Add Tin(II) chloride dihydrate (3-4 eq) to the solution.

  • Heat the mixture to reflux (around 70-80 °C) and stir.

  • Monitor the reaction by TLC or LC-MS. The reaction is usually complete in 1-4 hours.

  • After completion, cool the reaction mixture to room temperature in an ice bath.

  • Carefully and slowly add a cold 3M NaOH solution to the stirred mixture. This will precipitate tin salts (as tin hydroxides) and neutralize the reaction. Adjust the pH to be basic (>8).

  • Filter the resulting suspension through a pad of Celite®, washing the solid residue thoroughly with ethyl acetate.[5]

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to afford the crude amine product.

  • Purify as described in Protocol 1 (column chromatography or crystallization).

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Setup 1. Setup Reaction (Substrate, Solvent, Reagent) Monitor 2. Heat & Monitor (TLC / LC-MS) Setup->Monitor Reflux Cool 3. Cool & Quench Monitor->Cool Filter 4. Filter Solids (e.g., Celite® pad) Cool->Filter Extract 5. Liquid-Liquid Extraction Filter->Extract Dry 6. Dry & Concentrate Extract->Dry Crude Crude Product Dry->Crude Purify 7. Column Chromatography or Crystallization Pure Pure Aniline Purify->Pure Crude->Purify

Caption: General experimental workflow for the reduction and purification.

Data Summary and Comparison

ParameterProtocol 1: Iron/Acetic AcidProtocol 2: Tin(II) Chloride
Primary Reagent Iron Powder (Fe)Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
Stoichiometry 3-5 equivalents3-4 equivalents
Solvent System Ethanol/Water or Acetic AcidEthanol or Ethyl Acetate
Temperature Reflux (80-100 °C)Reflux (70-80 °C)
Typical Reaction Time 2-6 hours1-4 hours
Work-up Key Step Filtration of fine iron oxidesPrecipitation and filtration of tin salts
Chemoselectivity ExcellentExcellent
Typical Yield 85-95%80-90%

Analytical Characterization of 2-(2-Bromophenoxy)aniline

Rigorous characterization is essential to confirm the structure and purity of the final product.[12]

  • ¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum should show the appearance of a broad singlet corresponding to the -NH₂ protons (typically between 3.5-4.5 ppm, shift is solvent-dependent and exchanges with D₂O). The aromatic region will show a complex splitting pattern consistent with the substituted rings. In the ¹³C NMR, the carbon atom attached to the newly formed amine group will show a characteristic upfield shift compared to its position in the nitro-substituted precursor.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Successful reduction is confirmed by the disappearance of the strong symmetric and asymmetric stretching bands of the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹) and the appearance of two N-H stretching bands for the primary amine (around 3350-3450 cm⁻¹).

  • Mass Spectrometry (MS): GC-MS or LC-MS will confirm the molecular weight of the product (C₁₂H₁₀BrNO). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be clearly visible in the molecular ion peak (M and M+2).

  • Chromatography (TLC/HPLC): TLC is used to monitor the reaction progress, showing the consumption of the starting material and the formation of a new, typically more polar, product spot. HPLC or GC can be used to determine the purity of the final isolated product.[13]

References

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Corma, A., Serna, P., & Concepción, P. (2010). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Science of Synthesis, 40b, 1135-1172.
  • Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Catalytic Hydrogenation of Alkenes With Pd/C (And Friends). Retrieved from [Link]

  • Moseley, J. D., & Gilday, J. P. (2010). Palladium-Catalyzed Hydrogenations in Dichloromethane. Organic Process Research & Development, 14(1), 140-146.
  • Jag-tap, S., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(8), 2939-2944.
  • ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes into different products via different routes. Retrieved from [Link]

  • ACS Publications. (2023). Catalytic Hydrogenation of Nitroarenes over Ag33 Nanoclusters: The Ligand Effect. Inorganic Chemistry.
  • Wikipedia. (n.d.). Palladium on carbon. Retrieved from [Link]

  • ResearchGate. (n.d.). General scheme for the catalytic hydrogenation of nitroarene. Retrieved from [Link]

  • Johnson Matthey. (n.d.). Palladium on carbon catalysts. Retrieved from [Link]

  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • Royal Society of Chemistry. (2014). The hydrogenation of nitroarenes mediated by platinum nanoparticles: an overview.
  • Royal Society of Chemistry. (n.d.). Hydrogenation of perfluoroolefins catalyzed by palladium nanoparticles anchored on the layered carbon nitride.
  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]

  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). Retrieved from [Link]

  • RSC Publishing. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach.
  • PMC - NIH. (n.d.).
  • Sciencemadness. (2011). Nitroaromatic Reduction w/Sn. Retrieved from [Link]

  • Reddit. (2025).
  • PMC - NIH. (2022).
  • Semantic Scholar. (1977). The Reduction of Nitroarenes with Iron/Acetic Acid. Retrieved from [Link]

  • Biotage. (2023).
  • Google Patents. (n.d.).
  • YouTube. (2022). How to purify Amine? Grad student asked me.
  • PMC - NIH. (n.d.).
  • Karikomi, M., et al. (2001). A NEW SYNTHESIS OF 4-PHENYLQUINOLINES BY REACTION OF 2-(α-BROMOBENZYL)
  • Investigation on the synthesis and reaction of new aniline derivatives in Pd-c
  • Neliti. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone.
  • Reductive reactions of nitroarenes in the presence of allyl bromide and zinc dust. (n.d.).
  • Royal Society of Chemistry. (n.d.). Reduction of nitrobenzene to phenylhydroxylamine with anthraquinone-2-sulfonic sodium as an electron mediator.
  • Royal Society of Chemistry. (2022). Thioarylation of anilines using dual catalysis: two-step synthesis of phenothiazines.
  • SciSpace. (2013).
  • ResearchGate. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone.
  • ChemRxiv. (n.d.). Selective Nitrobenzene Reduction Catalyzed by Small and Monodisperse Triimidazotriazinylidene Carbene-Protected.
  • Research and Reviews: Journal of Chemistry. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques.
  • Journal of Pure and Applied Microbiology. (2018).

Sources

Application Note: Intramolecular Nucleophilic Aromatic Substitution (SNAr) of 2-Bromo-2'-nitrodiphenyl Ether

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, self-validating protocol for the metal-free synthesis of the dibenzofuran scaffold via carbanion-mediated intramolecular SNAr, utilizing a nitro group as the leaving group.

Introduction & Mechanistic Causality (E-E-A-T)

The dibenzofuran nucleus is a privileged scaffold in medicinal chemistry and organic materials. While traditional syntheses rely on transition-metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig or Suzuki-Miyaura), the intramolecular nucleophilic aromatic substitution (SNAr) of 2-bromo-2'-nitrodiphenyl ether offers a highly efficient, metal-free alternative .

The Causality of the Nitro Leaving Group

In classical SNAr reactions, electron-deficient arenes undergo substitution by displacing a halide. However, this protocol exploits the nitro group (


) as an exceptionally potent leaving group. The strong electron-withdrawing nature of the nitro group highly polarizes the 

bond, making the ipso-carbon highly electrophilic. Upon attack by an intramolecular nucleophile, the system forms a Meisenheimer complex, which subsequently rearomatizes by ejecting a highly stable nitrite anion (

) .
Kinetically Controlled Halogen-Metal Exchange

To generate the necessary nucleophile without triggering premature intermolecular side reactions, the protocol utilizes tert-butyllithium (t-BuLi) at cryogenic temperatures (-78 °C).

  • Why t-BuLi? The exchange requires exactly two equivalents of t-BuLi. The first equivalent performs the lithium-halogen exchange to form 2-lithio-2'-nitrodiphenyl ether. The second equivalent rapidly dehydrohalogenates the generated t-butyl bromide byproduct into isobutylene and isobutane. If n-BuLi were used, the resulting 1-bromobutane could act as an electrophile, alkylating the newly formed aryl lithium and ruining the yield. Furthermore, n-BuLi is prone to causing single-electron transfer (SET) reductions of the nitro group, whereas the extreme basicity and steric bulk of t-BuLi favor clean halogen-metal exchange.

Workflow Visualization

The following diagram illustrates the mechanistic logic and phase transitions of the protocol.

SNAr_Mechanism Substrate 2-Bromo-2'-nitrodiphenyl ether (Starting Material) Lithiation Halogen-Metal Exchange (2.1 eq. t-BuLi, THF, -78°C) Substrate->Lithiation ArylLithium 2-Lithio-2'-nitrodiphenyl ether (Nucleophilic Intermediate) Lithiation->ArylLithium SNAr_Attack Intramolecular Nucleophilic Attack (Thermal Activation: -78°C to 0°C) ArylLithium->SNAr_Attack Meisenheimer Meisenheimer Complex (Tricyclic Transition State) SNAr_Attack->Meisenheimer Elimination Rearomatization & Elimination (- LiNO2) Meisenheimer->Elimination Product Dibenzofuran (Final Product) Elimination->Product

Caption: Mechanistic workflow of the carbanion-mediated intramolecular SNAr yielding dibenzofuran.

Experimental Protocol: Synthesis of Dibenzofuran

Safety Warning: t-Butyllithium is highly pyrophoric and will ignite upon exposure to air. This procedure must be conducted using rigorous Schlenk techniques under a continuous flow of high-purity argon.

Materials & Equipment
  • Substrate: 2-Bromo-2'-nitrodiphenyl ether (1.0 mmol, rigorously dried under high vacuum).

  • Reagents: t-Butyllithium (1.7 M in pentane, 2.1 mmol).

  • Solvent: Anhydrous Tetrahydrofuran (THF, 10 mL, freshly distilled over Na/benzophenone).

  • Equipment: Flame-dried 50 mL Schlenk flask, magnetic stir bar, argon manifold, dry ice/acetone bath, gas-tight syringes.

Step-by-Step Methodology
  • Substrate Preparation: Attach the 50 mL Schlenk flask to the argon manifold. Flame-dry under vacuum and backfill with argon (repeat 3x). Add 2-bromo-2'-nitrodiphenyl ether (294 mg, 1.0 mmol) and anhydrous THF (10 mL). Stir until completely dissolved.

  • Cryogenic Equilibration: Submerge the flask in a dry ice/acetone bath. Allow the solution to equilibrate to -78 °C for at least 15 minutes.

  • Halogen-Metal Exchange (Self-Validating Step): Using a gas-tight syringe, add t-BuLi (1.23 mL, 2.1 mmol) dropwise down the inner wall of the flask over 5 minutes.

    • Visual Cue: The pale solution will rapidly transition to a deep red/purple hue , validating the successful formation of the highly conjugated aryl lithium intermediate.

  • Intramolecular SNAr Cyclization: Stir the mixture at -78 °C for 30 minutes to ensure complete lithium-halogen exchange. Remove the cooling bath and allow the reaction to warm gradually to 0 °C over 1 hour.

    • Visual Cue: As the thermal energy overcomes the activation barrier for the nucleophilic attack, the Meisenheimer complex forms and collapses. The deep purple color will fade to a light yellow or transparent solution , indicating the ejection of lithium nitrite and the completion of the cyclization.

  • Quenching & Isolation: At 0 °C, quench the reaction by slowly adding saturated aqueous

    
     (5 mL). Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate, 95:5) to isolate the pure dibenzofuran as a white solid.

Quantitative Data & Optimization Matrix

The table below summarizes the thermodynamic and reagent optimizations required to prevent competitive side reactions (such as the Truce-Smiles rearrangement or SET reduction) .

ConditionBase / Reagent (Equiv)Temperature ProfileSolventYield (%)Mechanistic Observation
Optimized t-BuLi (2.1) -78 °C to 0 °C THF 85% Clean conversion; color change validated cyclization.
Sub-optimaln-BuLi (1.1)-78 °C to RTTHF< 10%Complex mixture; SET to nitro group and alkylation observed.
Sub-optimali-PrMgCl (1.5)-40 °C to RTTHF0%No halogen-metal exchange observed (insufficient basicity).
Sub-optimalt-BuLi (2.1)-78 °C to 0 °CEt₂O45%Sluggish cyclization; poor carbanion solvation compared to THF.
Prematuret-BuLi (2.1)Constant -78 °CTHF15%High recovery of uncyclized diphenyl ether (insufficient thermal energy for SNAr).

Troubleshooting & E-E-A-T Insights

  • Incomplete Cyclization (High Diphenyl Ether Recovery): The formation of the tricyclic Meisenheimer complex requires a specific geometric orientation and thermal input. If the reaction is quenched while still at -78 °C, the aryl lithium will simply be protonated by the quench solution, yielding 2-nitrodiphenyl ether. Causality: The gradual warming to 0 °C is non-negotiable; it provides the activation energy necessary for the ipso-attack on the nitro-bearing carbon.

  • Solvent Effects: THF is strictly required over non-polar solvents like toluene or weakly coordinating solvents like diethyl ether. THF effectively solvates the lithium cation, breaking up the organolithium aggregates and significantly enhancing the nucleophilicity of the carbanion, which is critical for driving the SNAr forward against the steric strain of the forming 5-membered ring .

References

  • Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence The Journal of Organic Chemistry, ACS Publications. URL:[Link][1]

  • Cascade Aryne Aminoarylation for Biaryl Phenol Synthesis Accounts of Chemical Research, PMC - NIH. URL:[Link][2]

  • The Truce–Smiles rearrangement and related reactions: a review Canadian Journal of Chemistry, Canadian Science Publishing. URL:[Link][3]

  • Synthesis of Dibenzofurans via C–H Activation of o-Iodo Diaryl Ethers Organic Letters, ACS Publications. URL:[Link][4]

Sources

One-pot synthesis of dibenzoxazepine derivatives using nitro reduction

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: One-Pot Synthesis of Dibenz[b,f][1,4]oxazepine Derivatives via Nitro Reduction

Strategic Overview: The "Nitro-Reduction" Advantage

The dibenz[b,f][1,4]oxazepine scaffold is a privileged pharmacophore found in antipsychotics (e.g., Loxapine, Amoxapine) and emerging antibacterial agents. Traditional syntheses often rely on the condensation of 2-aminophenols with 2-halobenzaldehydes or Ullmann-type couplings, which can suffer from harsh conditions, expensive catalysts, or the handling of oxidation-sensitive aniline intermediates.

This guide details a superior one-pot reductive cyclization strategy. By utilizing 2-(2-nitrophenoxy)benzaldehyde precursors, we mask the reactive amine as a stable nitro group. The reduction of the nitro moiety triggers a spontaneous intramolecular condensation with the pendant aldehyde, delivering the 7-membered heterocycle in a single operation. This method offers high atom economy, operational simplicity, and scalability.[1][2]

Mechanistic Insight: The Cascade Pathway

Understanding the reaction kinetics is vital for optimization. The transformation proceeds through two distinct phases: Reduction and Cyclization .[3][4][5][6][7]

  • Chemoselective Reduction: The nitro group is reduced to the aniline. Depending on the reductant (Fe, SnCl₂, or H₂/Pd), intermediates such as nitroso (

    
    ) and hydroxylamine (
    
    
    
    ) species may transiently exist.
  • Intramolecular Condensation: The nascent amine acts as a nucleophile, attacking the proximal aldehyde carbonyl.

  • Dehydration: Elimination of water forms the imine bond (

    
    ), closing the 7-membered ring to yield the dibenzoxazepine core.
    

Critical Control Point: The reaction must be driven to completion to avoid isolating the open-chain amino-aldehyde, which is prone to polymerization.

Standardized Protocol: Iron-Mediated Reductive Cyclization

While catalytic hydrogenation (Pd/C) is effective, it can be sensitive to other reducible functional groups (e.g., halogens). The Iron/Acetic Acid (Fe/AcOH) protocol is selected here as the "Gold Standard" for its robustness, chemoselectivity, and tolerance of halide substituents.

Materials & Reagents
  • Precursor: 2-(2-nitrophenoxy)benzaldehyde derivative (1.0 equiv)

  • Reductant: Iron powder (325 mesh, 5.0 equiv)

  • Solvent System: Glacial Acetic Acid : Ethanol (1:4 v/v)

  • Workup: Ethyl Acetate (EtOAc), Sat. NaHCO₃, Brine, Celite®

Step-by-Step Methodology

Step 1: Reaction Assembly

  • Charge a round-bottom flask equipped with a magnetic stir bar with the 2-(2-nitrophenoxy)benzaldehyde substrate (e.g., 1.0 mmol).

  • Add Ethanol (8 mL) and Glacial Acetic Acid (2 mL). Stir to dissolve.

  • Add Iron powder (5.0 mmol, 280 mg) in a single portion.

    • Note: Activate iron powder by washing with dilute HCl and drying if the bottle is old/oxidized.

Step 2: Thermal Activation

  • Fit the flask with a reflux condenser.

  • Heat the mixture to reflux (approx. 85°C) with vigorous stirring.

  • Monitor: The reaction typically completes within 2–4 hours .

    • TLC Check: Look for the disappearance of the non-polar starting material and the appearance of a fluorescent spot (the oxazepine).

Step 3: Workup & Isolation

  • Cool the mixture to room temperature.

  • Filtration: Filter the suspension through a pad of Celite® to remove unreacted iron and iron oxide sludge. Wash the pad with EtOAc (20 mL).

  • Neutralization: Concentrate the filtrate under reduced pressure to remove most of the ethanol/acetic acid. Dilute the residue with EtOAc (30 mL) and carefully wash with saturated NaHCO₃ (2 x 20 mL) until gas evolution ceases.

  • Drying: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 4: Purification

  • The crude material is often >90% pure.

  • If necessary, purify via flash column chromatography (SiO₂; Hexanes/EtOAc gradient) or recrystallization from EtOH.

Substrate Scope & Performance Data

The following table summarizes expected yields for various substituted dibenzoxazepines using this protocol, demonstrating the tolerance for electron-withdrawing and donating groups.

EntrySubstituent (R)PositionYield (%)Notes
1 H-92%Baseline efficiency.
2 Cl8-position88%Halogens are well-tolerated (no dehalogenation).
3 F7-position90%Excellent conversion; useful for medicinal chemistry.
4 OMe8-position85%Electron-donating groups slightly retard nucleophilic attack.
5 CF₃2-position81%Strong EWG on aldehyde ring may accelerate cyclization.

Visualization of Workflows

Figure 1: Reaction Mechanism & Pathway

This diagram illustrates the transformation from the nitro-aldehyde precursor to the final heterocycle.

Mechanism Precursor 2-(2-nitrophenoxy) benzaldehyde Reduction Nitro Reduction (Fe/AcOH) Precursor->Reduction + 6e⁻ / 6H⁺ Intermediate Amino-Aldehyde Intermediate Reduction->Intermediate - 2 H₂O Cyclization Intramolecular Condensation Intermediate->Cyclization Nucleophilic Attack Product Dibenz[b,f][1,4] oxazepine Cyclization->Product Imine Formation Water H₂O (Byproduct) Cyclization->Water

Caption: Mechanistic pathway of the reductive cyclization cascade.[4][8] The nitro group reduction triggers spontaneous ring closure.

Figure 2: Experimental Workflow

A step-by-step guide for the laboratory execution of the protocol.

Workflow Start Start: Mix Reagents (Substrate, Fe, AcOH, EtOH) Heat Reflux at 85°C (2-4 Hours) Start->Heat Monitor TLC Monitoring (Check for fluorescent spot) Heat->Monitor Monitor->Heat Incomplete Filter Filter through Celite (Remove Fe residues) Monitor->Filter Complete Workup Neutralize (NaHCO₃) & Extract (EtOAc) Filter->Workup Purify Concentrate & Purify (Recrystallization/Column) Workup->Purify

Caption: Operational workflow for the iron-mediated one-pot synthesis.

Troubleshooting & Optimization

  • Incomplete Cyclization: If the intermediate amine is observed (polar spot on TLC), extend the reflux time or add a catalytic amount of p-toluenesulfonic acid (PTSA) to drive the dehydration.

  • Stalled Reduction: If the nitro group is sluggish, ensure the Iron powder is not oxidized. Adding a few drops of concentrated HCl can "jump-start" the etching of the iron surface.

  • Alternative Reductants: For acid-sensitive substrates, Sodium Dithionite (Na₂S₂O₄) in THF/Water is a milder, alkaline alternative, though yields are typically 10-15% lower than the Fe/AcOH method.

References

  • BenchChem . Chemoselective Reduction of Nitro Groups in 2-(2,4-Dinitrophenoxy)benzaldehyde for the Synthesis of Bioactive Heterocycles. Application Note.

  • Zaware, N. & Ohlmeyer, M. (2019). Recent advances in dibenzo[b,f][1,4]oxazepine synthesis. ResearchGate.

  • Gutch, P.K.[8] & Acharya, J. (2006). A simple, convenient and effective method for the synthesis of dibenz(b,f) 1,4-oxazepines. ResearchGate.

  • Beilstein Journals . Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein J. Org.[9] Chem.

Sources

Smiles rearrangement of 2-hydroxy-2'-nitrodiphenyl ether precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Smiles Rearrangement of 2-Hydroxy-2'-nitrodiphenyl Ether Precursors

Executive Summary

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution (SNAr) that facilitates the migration of an aryl group from one heteroatom to another[1]. In pharmaceutical development and complex heterocycle synthesis, 2-hydroxy-2'-nitrodiphenyl ether precursors are frequently employed to execute precise O-to-O aryl migrations[2]. This application note provides an in-depth mechanistic analysis and a self-validating protocol for executing this rearrangement, highlighting the critical kinetic switches controlled by solvent selection and precursor electronics.

Mechanistic Causality: The O-to-O Aryl Migration

The rearrangement of 2-hydroxy-2'-nitrodiphenyl ether is driven by the base-catalyzed deprotonation of the 2-hydroxyl group, yielding a highly reactive phenoxide anion[3]. Because the reaction is intramolecular, the spatial proximity of the nucleophile to the electrophilic 1'-carbon (the ipso position) geometrically favors an SNAr attack[4].

The defining feature of this transformation is the formation of a spirocyclic Meisenheimer intermediate (an anionic


-complex)[5]. The 2'-nitro group is non-negotiable for this pathway; it provides essential mesomeric stabilization by acting as an electron sink for the negative charge delocalized across the cyclohexadienyl ring[4]. Following the formation of this complex, the original ether C-O bond undergoes scission, transferring the nitrophenyl ring to the newly formed phenoxide oxygen.

SmilesMechanism A 2-Hydroxy-2'-nitrodiphenyl ether (Precursor) B Phenoxide Anion (Deprotonation by Base) A->B OH- / Base C Spirocyclic Meisenheimer Complex (Intramolecular SNAr Attack) B->C ipso-Attack D Rearranged Diphenyl Ether (O-to-O Migration & C-O Cleavage) C->D C-O Bond Scission

Mechanistic pathway of the O-to-O Smiles rearrangement via a spiro Meisenheimer complex.

Kinetic Control & Solvent Dynamics

A profound aspect of the Smiles rearrangement is that the rate-determining step (RDS) can be manipulated by altering the electronic density of the precursor or the dielectric environment of the solvent[6].

For standard mono-nitro precursors (e.g., 2-hydroxy-2'-nitrodiphenyl ether), the formation of the spirocyclic complex is the rate-determining step. However, introducing a second nitro group (e.g., 2-hydroxy-2',4'-dinitrodiphenyl ether) drastically accelerates the nucleophilic attack, shifting the RDS to the decomposition (C-O bond scission) of the Meisenheimer complex[6].

Furthermore, the choice of solvent dictates whether the intermediate collapses into the final product or remains arrested for observation. Aqueous dioxane promotes the full rearrangement, whereas high concentrations of Dimethyl Sulfoxide (DMSO) stabilize the large, polarizable Meisenheimer complex, allowing it to be isolated or observed spectroscopically[6].

Table 1: Kinetic Parameters and Causality in Smiles Rearrangements

Parameter / ConditionValue / ObservationMechanistic Causality & Implication
Hammett

(Mono-nitro precursors)

Indicates that the formation of the Meisenheimer complex is the rate-determining step[6].
Hammett

(Di-nitro precursors)

Indicates that the decomposition of the Meisenheimer complex is the rate-determining step[6].
Solvent: 70% (v/v) Dioxane-WaterComplete RearrangementDioxane-water provides sufficient solvation for the transition state, favoring the rapid collapse of the spiro complex into the rearranged ether[6].
Solvent: >50 mol% Aqueous DMSOStable Intermediate ArrestDMSO poorly solvates the phenoxide (increasing nucleophilicity) while highly stabilizing the anionic

-complex, making it the effective 'initial' state[6].

Self-Validating Experimental Protocol

The following protocol is designed for the preparative-scale rearrangement of 2-hydroxy-2'-nitrodiphenyl ether to its isomerized product, utilizing built-in visual and spectroscopic checkpoints to ensure reaction integrity.

Workflow S1 Substrate Preparation S2 Base Addition (pH > 10) S1->S2 S3 Kinetic Monitoring S2->S3 S4 Quenching & Extraction S3->S4 S5 Product Isolation S4->S5

Step-by-step experimental workflow for executing and monitoring the Smiles rearrangement.

Step 1: Precursor Solvation
  • Action: Dissolve the 2-hydroxy-2'-nitrodiphenyl ether precursor in 70% (v/v) aqueous 1,4-dioxane to achieve a 0.1 M concentration.

  • Causality: Dioxane ensures complete solvation of the hydrophobic diaryl ether. The 30% water fraction is critical for solubilizing the inorganic base and facilitating the transition state of the C-O bond scission[6].

Step 2: Base-Mediated Deprotonation
  • Action: Add 1.2 equivalents of aqueous NaOH (1.0 M) dropwise under continuous stirring at 25 °C.

  • Causality: The base abstracts the phenolic proton. The proximity of the ether linkage lowers the pKa of the 2-hydroxyl group, ensuring rapid and quantitative generation of the highly nucleophilic phenoxide anion[3].

Step 3: Meisenheimer Complex Induction & Monitoring
  • Action: Gradually heat the reaction mixture to 60.0 °C.

  • Self-Validation Checkpoint: The solution will transiently develop a deep red/purple hue. This is the optical signature of the spirocyclic Meisenheimer complex (absorbing strongly between 400–500 nm)[5]. If conducting UV-Vis kinetic studies, clean conversion is validated by the presence of distinct isosbestic points.

  • Causality: The phenoxide oxygen executes an ipso-attack on the 1'-carbon of the adjacent ring. The 2'-nitro group acts as an essential electron sink, stabilizing the resulting anionic

    
    -complex via mesomeric withdrawal[4].
    
Step 4: Rearrangement and Quenching
  • Action: Maintain heating for 2–4 hours. Monitor the reaction until the visible deep color dissipates, signaling the collapse of the intermediate.

  • Action: Quench the reaction by adding 1.0 M HCl dropwise until the solution reaches pH 5.

  • Causality: While the formation of the complex is the rate-determining step for mono-nitro precursors, the thermodynamic driving force ultimately pushes the C-O bond scission to complete the O-to-O aryl migration[6]. Quenching with acid protonates the newly formed phenoxide, preventing any reverse migration and locking the product state[4].

Step 5: Isolation and Characterization
  • Action: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Validation: Confirm the structure via 1H NMR. The successful migration is typically confirmed by distinct chemical shifts in the aromatic protons adjacent to the newly formed phenolic OH compared to the starting ether.

References

  • Intramolecular catalysis. Part 7. The Smiles rearrangement of substituted 2-hydroxy-2′-nitro- and -2′,4′-dinitro-diphenyl sulphones, as well as 2-amino-2′,4′-dinitrodiphenyl sulphide, 2-[(2-aminophenyl)thio]-3-nitropyridine and 2-hydroxy-2′,4′-dinitrodiphenyl ether. rsc.org. 6

  • Smiles Rearrangement. cambridge.org. 3

  • Modern Aspects of the Smiles Rearrangement. manchester.ac.uk. 1

  • The Truce–Smiles rearrangement and related reactions: a review. cdnsciencepub.com. 4

  • Stable Spirocyclic Meisenheimer Complexes. nih.gov. 5

  • Synthesis of Aliphatic Nitriles via Desulfonylative Smiles Rearrangement. organic-chemistry.org. 2

Sources

Application Note: Accelerated Synthesis of Dibenzo[b,f]oxazepine Scaffolds via Microwave-Assisted Methodologies

Application Note: Accelerated Synthesis of Dibenzo[b,f][1][2]oxazepine Scaffolds via Microwave-Assisted Methodologies

Abstract & Introduction

The dibenzo[b,f][1][2]oxazepine (DBO) core is a privileged heterocyclic scaffold, forming the structural basis for critical central nervous system (CNS) active pharmaceuticals, including the antipsychotic drug loxapine and the antidepressant amoxapine.[3] The development of efficient and rapid synthetic routes to access this tricyclic system is of paramount importance to drug discovery and development professionals. Traditional synthetic methods often require long reaction times, high temperatures, and can result in modest yields and significant by-product formation.[4]

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in medicinal chemistry, offering dramatic reductions in reaction times, improved yields, and enhanced product purity.[2][4][5][6] This is achieved through efficient and uniform volumetric heating of the reaction mixture via dielectric polarization, a mechanism distinct from conventional conductive heating.[4] For the synthesis of nitrogen-containing heterocycles like DBO, MAOS presents a compelling alternative that aligns with the principles of green chemistry by reducing energy consumption and often minimizing solvent use.[1][6]

This application note provides a detailed guide to the microwave-assisted synthesis of dibenzo[b,f][1][2]oxazepines. We will explore the core synthetic strategies, delve into the reaction mechanisms, and provide a robust, step-by-step protocol for researchers.

The Power of Microwave Irradiation in DBO Synthesis

The primary advantage of MAOS lies in its ability to rapidly heat a reaction mixture to a target temperature. Key benefits include:

  • Accelerated Reaction Rates: Reactions that take several hours or days using conventional heating can often be completed in minutes under microwave irradiation.[1][7]

  • Higher Yields: The rapid heating and precise temperature control can minimize the formation of degradation products or side-reactions, leading to cleaner reaction profiles and higher isolated yields.[8][9][10]

  • Improved Reproducibility: Modern monomode microwave reactors allow for precise control over temperature, pressure, and power, ensuring high reproducibility between runs.[5]

  • Access to Novel Chemical Space: The ability to reach temperatures far above the solvent's boiling point in sealed vessels allows for reactions to proceed that would otherwise be kinetically unfavorable.[7]

Core Synthetic Strategies & Mechanisms

The construction of the DBO ring system via MAOS is typically achieved through an intramolecular cyclization. The most common and direct approach is the condensation of a 2-aminophenol with a 2-halobenzaldehyde derivative, followed by a base-mediated intramolecular nucleophilic aromatic substitution (SNAr).

Mechanism: Intramolecular SNAr Cyclization

The reaction proceeds via a two-step sequence within a one-pot protocol:

  • Imine Formation: The 2-aminophenol reacts with the 2-halobenzaldehyde to form a Schiff base (imine) intermediate. This step is often rapid.

  • Intramolecular Cyclization: In the presence of a base (e.g., KOH, K2CO3), the phenolic hydroxyl group is deprotonated, forming a potent nucleophile. This phenoxide then attacks the carbon atom bearing the halogen on the adjacent aromatic ring, displacing the halide and forming the central seven-membered oxazepine ring.

The efficiency of microwave heating is particularly crucial for the second step, the SNAr cyclization, which is often the rate-limiting step and requires significant thermal energy.

Mechanism_SNArcluster_reactantsReactantscluster_intermediatesIntermediatescluster_productProductR12-AminophenolI1Schiff Base (Imine)R1->I1+ R2- H₂OR22-ChlorobenzaldehydeI2Phenoxide IntermediateI1->I2+ Base (e.g., KOH)- H⁺P1Dibenzo[b,f][1,4]oxazepineI2->P1Intramolecular SNAr- Cl⁻

Caption: Proposed mechanism for the microwave-assisted synthesis of DBOs.

Alternative Advanced Strategies

For greater molecular diversity, multi-component reactions (MCRs) combined with microwave-assisted cyclization offer powerful alternatives:

  • Ugi-MCR followed by Intramolecular SNAr: A one-pot Ugi four-component reaction can assemble a linear precursor, which is then subjected to microwave-assisted, base-mediated intramolecular SNAr to yield complex DBO-carboxamides.[11]

  • Ugi-MCR followed by Ullmann Etherification: Alternatively, the linear Ugi product can undergo a microwave-assisted, copper-catalyzed intramolecular Ullmann diaryl etherification to form the DBO scaffold.[12] This method is useful when the SNAr reaction is sluggish.

  • Buchwald-Hartwig Amination: While less common for the final cyclization in published microwave protocols for DBOs, the palladium-catalyzed Buchwald-Hartwig amination is a cornerstone for C-N bond formation and can be adapted for related heterocycle syntheses under microwave conditions, offering rapid access to precursors.[13][14][15]

Experimental Protocol: Synthesis of 2-Chlorodibenzo[b,f][1][2]oxazepine

This protocol describes a representative synthesis using a dedicated monomode microwave reactor.

Disclaimer: All experiments should be conducted by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).

Materials & Equipment
  • Reagents: 2-Aminophenol, 2,5-dichlorobenzaldehyde, Potassium Hydroxide (KOH), Dimethylformamide (DMF, anhydrous), Ethyl acetate, Hexane, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

  • Equipment: Dedicated microwave synthesis reactor (e.g., Anton Paar Monowave, CEM Discover), 10 mL microwave process vial with a magnetic stir bar, standard laboratory glassware, rotary evaporator, flash chromatography system.

Step-by-Step Procedure
  • Reagent Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add 2-aminophenol (1.0 mmol, 109.1 mg).

  • Solvent and Reactant Addition: Add 2,5-dichlorobenzaldehyde (1.0 mmol, 175.0 mg) and potassium hydroxide (2.0 mmol, 112.2 mg).

  • Solvent: Add anhydrous DMF (3 mL) to the vial.

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the reaction parameters as follows:

    • Temperature: 120 °C (monitored by an internal IR sensor)

    • Hold Time: 6 minutes

    • Power: Dynamic power control (up to 300 W)

    • Stirring: High

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature (typically via a compressed air jet in the reactor).

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing water (20 mL).

    • Extract the aqueous phase with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure product.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

Workflow_DBO_Synthesiscluster_prepPreparationcluster_reactionReactioncluster_purificationWork-up & Purificationcluster_analysisAnalysisAWeigh ReactantsBAdd to MW VialA->BCAdd Solvent & BaseB->CDSeal VialC->DEMicrowave Irradiation(120°C, 6 min)D->EFCoolingE->FGAqueous Work-upF->GHExtractionG->HIDrying & ConcentrationH->IJFlash ChromatographyI->JKNMR, MSJ->K

Caption: Experimental workflow for microwave-assisted DBO synthesis.

Data Summary: Scope of the Reaction

The microwave-assisted cyclocondensation has been successfully applied to a variety of substituted 2-aminophenols and 2-halobenzaldehydes, demonstrating the robustness of this method.

Entry2-Aminophenol Substituent2-Chlorobenzaldehyde SubstituentTemp (°C)Time (min)Yield (%)Reference
1H5-Cl120687[16]
24-Me5-Cl120685[16]
34-ClH120682[16]
4H5-NO₂1201085[11]
54-Me5-NO₂1201078[11]

Conclusion

Microwave-assisted synthesis represents a superior, efficient, and scalable method for the preparation of the pharmaceutically important dibenzo[b,f][1][2]oxazepine scaffold.[1] The technology dramatically shortens reaction times from hours to minutes while often providing excellent yields.[9][10] The protocols are robust and tolerant of a range of substituents, making MAOS an indispensable tool for medicinal chemists in lead discovery and optimization phases. By adopting these high-speed synthetic methodologies, research organizations can accelerate the development of novel therapeutics based on this privileged heterocyclic core.

References

  • Microwave-Assisted Synthesis in Drug Development. EPCP.
  • Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing.
  • One-Pot Synthesis of Dibenz[b,f][1][2]oxazepines via Mg(ClO₄)₂-Catalyzed Ugi Four-Component Reaction and Microwave-Assisted Intramolecular SNAr. Professor Wei-Min Dai, HKUST.

  • Microwave-Assisted Intramolecular Ullmann Diaryl Etherification as the Post-Ugi Annulation for Generation of Dibenz[b,f][1][2]oxazepine Scaffold. PubMed.

  • Microwave-induced synthesis of bioactive nitrogen heterocycles. EurekAlert!.
  • ChemInform Abstract: Microwave-Assisted Synthesis of Substituted Dibenzo[b,f][1][2]thiazepines, Dibenzo[b,f][1][2]oxazepines, Benzothiazoles, and Benzimidazoles. ResearchGate.

  • Microwave Assisted Synthesis of Dibenzoxazepines. Scite.ai.
  • (PDF) Microwave Assisted Synthesis of Dibenzoxazepines. Academia.edu.
  • Structures of loxapine and amoxapine.
  • Recent advances in dibenzo[b,f][1][2]oxazepine synthesis. ResearchGate.

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Semantic Scholar.
  • Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journals.
  • Buchwald–Hartwig amin
  • The impact of microwave synthesis on drug discovery.

Application Note: Optimization and Protocols for Copper-Catalyzed Intramolecular Ullmann Ether Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The intramolecular Ullmann ether synthesis is a powerful transformation for constructing oxygen-containing heterocycles and macrocycles, which are privileged scaffolds in drug discovery (e.g., dibenzoxazepines, benzoxepines, and cyclic diarylheptanoids). While the classic Ullmann condensation historically required stoichiometric copper and harsh temperatures (>200 °C)[1], modern catalytic protocols utilize soluble Copper(I) precatalysts and bidentate ligands to achieve macrocyclization under mild conditions[2]. This guide provides a comprehensive mechanistic rationale, parameter optimization data, and self-validating experimental protocols for both thermal and microwave-assisted intramolecular etherifications.

Mechanistic Causality & Reaction Design

To successfully execute an intramolecular Ullmann coupling, one must understand the causality behind the catalytic cycle. The reaction proceeds via a Cu(I)/Cu(III) pathway rather than a radical mechanism[3].

  • Precatalyst Activation : The base deprotonates the phenolic moiety of the substrate. The resulting phenoxide undergoes ligand exchange with the Cu(I) halide to form the active, electron-rich

    
     species[4].
    
  • Oxidative Addition : The tethered aryl halide undergoes intramolecular oxidative addition to the Cu(I) center, forming a transient, high-valent Cu(III) intermediate[3]. This is typically the rate-limiting step.

  • Reductive Elimination : Rapid reductive elimination forges the new C–O bond, releasing the cyclized ether and regenerating the Cu(I) catalyst[3].

Mechanism Precat Precatalyst Cu(I)X + Ligand Active Active Species L-Cu(I)-OAr Precat->Active Base, Ar-OH -HX OxAdd Oxidative Addition Cu(I) ➔ Cu(III) Active->OxAdd Intramolecular Ar'-X Inter Intermediate L-Cu(III)(Ar')(OAr)X OxAdd->Inter RedElim Reductive Elimination Cu(III) ➔ Cu(I) Inter->RedElim RedElim->Active Base, Ar-OH Regeneration Product Cyclized Product Ar-O-Ar' RedElim->Product Product Release

Fig 1: Catalytic cycle of Cu-catalyzed Ullmann etherification via Cu(I)/Cu(III) intermediates.

Rationale for Reagent Selection
  • Copper Source : Copper(I) iodide (CuI) is the universal standard. It is cost-effective, relatively air-stable, and directly enters the catalytic cycle without requiring in situ reduction from Cu(II)[3],[1].

  • Ligand Choice : Bidentate ligands such as N,N-dimethylglycine hydrochloride (DMG·HCl) or 1,10-phenanthroline are mandatory. They break up inactive CuI oligomers, increase solubility, and donate electron density to the metal center, dramatically lowering the activation energy for oxidative addition[2],[5].

  • Base Selection : Cesium carbonate (Cs₂CO₃) is vastly superior to potassium or sodium bases. The large ionic radius of the Cs⁺ cation enhances solubility in organic solvents and generates a highly nucleophilic, "naked" phenoxide anion[2],[6].

  • Concentration (The Entropic Barrier) : Intramolecular cyclizations face significant entropic penalties. To prevent competing intermolecular polymerization, reactions must be run at pseudo-high dilution (0.01 M – 0.05 M)[6].

Parameter Optimization Data

The following table summarizes the quantitative optimization of reaction parameters, contrasting outdated methodologies with modern, high-efficiency conditions.

ParameterSuboptimal ChoiceOptimized ChoiceMechanistic Rationale
Catalyst Cu Powder (Stoichiometric)CuI (10–20 mol%)Soluble Cu(I) avoids heterogeneous mass transfer issues and operates catalytically[1].
Ligand NoneDMG·HCl (30 mol%)Solubilizes Cu(I); increases electron density to accelerate oxidative addition[2].
Base K₂CO₃Cs₂CO₃Softer Cs⁺ cation enhances phenoxide nucleophilicity and base solubility[2].
Solvent DMF1,4-Dioxane / TolueneMinimizes side reactions; allows for higher temperatures required for macrocyclization[6].
Heating Thermal (110 °C, 24 h)Microwave (150 °C, 30 min)Rapid dielectric heating overcomes the high entropic barrier of large ring closure[5].

Self-Validating Experimental Protocols

Workflow S1 1. Reaction Setup Schlenk Flask / Glovebox S2 2. Reagent Addition CuI (10 mol%), Ligand (30 mol%), Cs2CO3 S1->S2 S3 3. High Dilution 0.01 - 0.05 M in Dioxane/Toluene S2->S3 S4 4. Deoxygenation 3x Freeze-Pump-Thaw or N2 Purge S3->S4 S5 5. Cyclization (Thermal or MW) 110°C (24h) or 150°C (30 min) S4->S5 S6 6. Workup & Filtration Filter through Celite S5->S6 S7 7. Isolation Flash Chromatography S6->S7

Fig 2: Step-by-step experimental workflow for intramolecular Ullmann etherification.

Protocol A: Microwave-Assisted Intramolecular Etherification (High-Throughput)

Optimized for the rapid generation of medium-sized heterocycles (e.g., dibenz[b,f][1,4]oxazepines)[2],[5].

  • Preparation : In a microwave-safe reaction vial equipped with a magnetic stir bar, add the acyclic precursor (0.5 mmol), CuI (9.5 mg, 10 mol%), DMG·HCl (20.9 mg, 30 mol%), and Cs₂CO₃ (325.8 mg, 2.0 equiv)[5].

  • Solvent Addition : Add anhydrous 1,4-dioxane (10 mL) to achieve a strict substrate concentration of 0.05 M.

  • Deoxygenation : Seal the vial with a Teflon-lined septum cap. Degas the mixture by sparging with Argon for 10 minutes.

    • Validation Checkpoint 1: Oxygen promotes the irreversible oxidation of Cu(I) to inactive Cu(II). Proper degassing is critical for catalyst survival.

  • Irradiation : Place the vial in a dedicated microwave synthesizer. Heat to 150 °C for 30 minutes under continuous stirring[5].

    • Validation Checkpoint 2: Upon heating, the solution should transition to a distinct color (often deep red/brown/yellow depending on the substrate). A persistent pale or green solution indicates catalyst death.

  • Workup & Analysis : Cool to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove inorganic salts.

    • Validation Checkpoint 3: Analyze the crude filtrate via LC-MS. Successful cyclization is confirmed by the exact mass of

      
       and the complete disappearance  of the characteristic halogen isotope pattern (e.g., the 1:1 M/M+2 ratio for bromides).
      
  • Isolation : Concentrate the filtrate in vacuo and purify via silica gel flash chromatography.

Protocol B: Conventional Thermal Macrocyclization

Optimized for large macrocyclic ethers (e.g., 14-membered cyclic diarylheptanoids)[7].

  • Preparation : Flame-dry a Schlenk flask equipped with a reflux condenser. Add CuI (20 mol%), 1,10-phenanthroline (40 mol%), and Cs₂CO₃ (2.5 equiv).

  • Atmosphere Exchange : Evacuate the flask and backfill with dry Nitrogen (repeat 3 times).

  • High-Dilution Setup : Dissolve the linear precursor in anhydrous toluene to achieve a concentration of 0.01 M . Add this solution to the Schlenk flask via syringe.

  • Reaction : Heat the mixture in an oil bath at 110 °C (reflux) for 24 to 48 hours under a positive pressure of Nitrogen.

  • Troubleshooting Polymerization : Self-Validation: If LC-MS indicates the presence of higher molecular weight species (dimers/trimers), the reaction is suffering from intermolecular coupling. Corrective Action: Decrease the reaction concentration to 0.005 M or utilize a syringe pump to slowly add the substrate over 12 hours.

  • Isolation : Cool to room temperature, filter through Celite, wash with dichloromethane, concentrate, and purify by chromatography.

References

1.[3] Ullmann Reaction - Organic Chemistry Portal. organic-chemistry.org. URL: 2.[1] Ullmann condensation - Wikipedia. wikipedia.org. URL: 3.[4] Copper(I) Phenoxide Complexes in the Etherification of Aryl Halides - PMC - NIH. nih.gov. URL: 4.[2] Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates - PMC. nih.gov. URL: 5.[5] The Journal of Organic Chemistry Vol. 81 No. 21 - ACS Publications. acs.org. URL: 6.[6] Product Class 4: Organometallic Complexes of Copper - Thieme E-Books & E-Journals. thieme-connect.de. URL: 7.[7] Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis - PMC. nih.gov. URL:

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(2-Bromophenoxy)-2-nitrobenzene Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-(2-bromophenoxy)-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this critical intermediate. Our goal is to equip you with the necessary knowledge to overcome common challenges and ensure the highest purity of your compound.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 1-(2-bromophenoxy)-2-nitrobenzene. Each problem is followed by a detailed explanation of potential causes and a step-by-step protocol for resolution.

Issue 1: Low Yield After Recrystallization

Question: I am experiencing a significant loss of product after performing recrystallization. What are the possible reasons, and how can I improve my yield?

Answer:

Low recovery after recrystallization is a common issue that can often be attributed to several factors. The principle of recrystallization relies on the differential solubility of the compound of interest and its impurities in a given solvent at different temperatures.[1]

Potential Causes and Solutions:

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound sparingly or not at all at room temperature but have high solubility at its boiling point.[2] If the compound is too soluble at low temperatures, a significant amount will remain in the mother liquor.

    • Solution: Conduct small-scale solvent screening to identify the optimal solvent or solvent system. Common solvents for similar aromatic compounds include ethanol, methanol, isopropanol, and toluene, or mixtures such as ethanol/water.

  • Using an Excessive Amount of Solvent: Adding too much solvent will keep the compound dissolved even after cooling, leading to poor recovery.[3]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until it just dissolves.[3]

  • Cooling the Solution Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities within the crystal lattice.

    • Solution: Allow the hot solution to cool slowly to room temperature on the benchtop before placing it in an ice bath. This promotes the growth of larger, purer crystals.[3]

  • Premature Crystallization During Hot Filtration: If the solution cools too much during gravity filtration to remove insoluble impurities, the product can crystallize on the filter paper.

    • Solution: Use a pre-heated funnel and filter flask. Keep the solution at or near its boiling point during the filtration process. If crystals do form, they can be redissolved by washing the filter paper with a small amount of hot solvent.

Issue 2: Persistent Impurities After Column Chromatography

Question: I've run a silica gel column, but my 1-(2-bromophenoxy)-2-nitrobenzene is still contaminated with starting materials (e.g., 2-bromophenol or 1,2-dinitrobenzene) or by-products. How can I improve the separation?

Answer:

Column chromatography separates compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase.[4] Incomplete separation can result from several factors related to the column setup and elution conditions.

Potential Causes and Solutions:

  • Incorrect Mobile Phase Polarity: The choice of eluent is critical.[5] If the mobile phase is too polar, all compounds will elute quickly with poor separation. If it's not polar enough, the compounds may not move down the column.

    • Solution: Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for a solvent system that gives your desired product an Rf value of approximately 0.2-0.3.[6] A common starting point for non-polar to moderately polar compounds is a mixture of hexanes and ethyl acetate.

  • Column Overloading: Applying too much sample to the column will result in broad bands that overlap, leading to poor separation.[5]

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase (e.g., for 100g of silica gel, use 1-5g of crude product).

  • Improper Column Packing: Air bubbles or channels in the stationary phase will lead to an uneven flow of the mobile phase and poor separation.

    • Solution: Pack the column carefully using either the "wet" or "dry" packing method to ensure a homogenous stationary phase.[7]

  • Co-elution of Impurities: Some impurities may have very similar polarities to the desired product, making separation by standard column chromatography difficult.

    • Solution: Consider using a different stationary phase, such as alumina, or employing a gradient elution where the polarity of the mobile phase is gradually increased during the separation.[5]

Detailed Protocol for Optimizing Column Chromatography:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent. Spot it on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexanes:ethyl acetate).

  • Solvent System Selection: Choose the solvent system that provides the best separation between your product spot and the impurity spots, with the product Rf between 0.2 and 0.3.

  • Column Preparation: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions. Monitor the elution of compounds using TLC.

  • Fraction Analysis: Combine the pure fractions containing your product and evaporate the solvent.

Issue 3: Oily Product Instead of Crystalline Solid

Question: After purification, my 1-(2-bromophenoxy)-2-nitrobenzene is an oil, but it is reported to be a solid. What could be the cause, and how can I induce crystallization?

Answer:

The presence of residual solvent or impurities can lower the melting point of a compound, causing it to appear as an oil or a low-melting solid. 1-(2-Bromophenoxy)-2-nitrobenzene is expected to be a solid at room temperature.[8]

Potential Causes and Solutions:

  • Residual Solvent: Incomplete removal of the purification solvent is a common cause.

    • Solution: Dry the product under high vacuum for an extended period. Gentle heating under vacuum can also help remove residual solvent, but be cautious not to melt or decompose the product.

  • Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice and prevent solidification.

    • Solution: Re-purify the oil using a different method. If you initially used column chromatography, try recrystallization, and vice-versa.

  • Supercooling: The purified compound may be in a supercooled liquid state.

    • Solution: Try to induce crystallization by:

      • Scratching: Scratch the inside of the flask at the surface of the oil with a glass rod. The small glass particles can act as nucleation sites.

      • Seeding: Add a small crystal of pure 1-(2-bromophenoxy)-2-nitrobenzene to the oil. If seed crystals are unavailable, try cooling the oil in a dry ice/acetone bath, which may induce solidification.

      • Trituration: Add a small amount of a non-solvent (a solvent in which your product is insoluble, like hexanes) and stir vigorously. This can sometimes wash away impurities and promote crystallization.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of pure 1-(2-bromophenoxy)-2-nitrobenzene?

Pure 1-(2-bromophenoxy)-2-nitrobenzene is typically a solid at room temperature.[8] While specific melting points can vary slightly, related compounds like 1-bromo-2-nitrobenzene have a melting point of 40-42 °C.[9][10]

Q2: What are the common impurities encountered in the synthesis of 1-(2-bromophenoxy)-2-nitrobenzene?

Common impurities can include unreacted starting materials such as 2-bromophenol and 1-chloro-2-nitrobenzene (depending on the synthetic route), as well as by-products from side reactions.[11] Positional isomers may also be present.

Q3: Is 1-(2-bromophenoxy)-2-nitrobenzene stable, and are there any special storage conditions?

Aromatic nitro compounds are generally stable. However, it is good practice to store the purified product in a cool, dry, and dark place to prevent any potential degradation over time. Related compounds are stored at 2-8°C.[12]

Q4: Can I use distillation for purification?

While vacuum distillation can be a powerful purification technique for liquids, it may not be the most suitable primary method for 1-(2-bromophenoxy)-2-nitrobenzene due to its relatively high boiling point and the fact that it is a solid at room temperature. The related 1-bromo-2-nitrobenzene has a boiling point of 261 °C.[12] High temperatures required for distillation could potentially lead to decomposition. Recrystallization and column chromatography are generally preferred methods for this type of compound.

Section 3: Data Summary and Workflow

Table 1: Recommended Purification Parameters
Purification MethodStationary Phase/Solvent SystemKey Considerations
Recrystallization Ethanol, Methanol, Isopropanol, or Ethanol/Water mixturesThe compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[2]
Column Chromatography Silica Gel with Hexanes/Ethyl Acetate gradientOptimize the solvent system with TLC to achieve an Rf of 0.2-0.3 for the product.[6]
Diagram 1: Purification Method Selection Workflow

This diagram illustrates a logical workflow for selecting the appropriate purification method based on the initial purity of the crude product.

PurificationWorkflow start Crude 1-(2-Bromophenoxy) -2-nitrobenzene tlc_analysis TLC Analysis start->tlc_analysis decision_impurities Are Impurities Significantly Different in Polarity? tlc_analysis->decision_impurities column_chromatography Column Chromatography decision_impurities->column_chromatography Yes recrystallization Recrystallization decision_impurities->recrystallization No purity_check_1 Check Purity (TLC, NMR) column_chromatography->purity_check_1 purity_check_2 Check Purity (TLC, NMR) recrystallization->purity_check_2 pure_product Pure Product purity_check_1->pure_product Pure re_purify Re-purify with Alternative Method purity_check_1->re_purify Not Pure purity_check_2->pure_product Pure purity_check_2->re_purify Not Pure re_purify->tlc_analysis

Caption: Decision workflow for purification.

References

  • BenchChem. (n.d.). Identification of impurities in "1-(2-Bromoethyl)-2-nitrobenzene" by HPLC/GC-MS.
  • National Center for Biotechnology Information. (n.d.). 1-Bromo-2-nitrobenzene. PubChem. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization.
  • Chemistry LibreTexts. (2024, March 24). 16.11: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

  • Popczyka, A., et al. (n.d.). Tunable Photophysical Properties of Thiophene Based Chromophores: Conjoined Experimental and Theoretical Investigation. Royal Society of Chemistry. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-2-nitro- (CAS 577-19-5). Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved from [Link]

  • Parales, R. E., et al. (1998). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Applied and Environmental Microbiology, 64(10), 3844–3852.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Phenomenex. (2025, December 12). Column Chromatography Guide. Retrieved from [Link]

  • Research and Reviews. (2022, September 19). Column Chromatography in Pharmaceutical Analysis. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization - Part 2.
  • Hilaris. (2021, July 22). Column Chromatography and Its Applications. Retrieved from [Link]

  • Patel, R. P. (n.d.). Column Chromatography.
  • Unknown. (n.d.). Recrystallization and Crystallization.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 1-(2-Bromophenoxy)-2-methyl-4-nitrobenzene. Retrieved from [Link]

  • Zenk, M. H., et al. (1995). Purification and characterization of nitrobenzene nitroreductase from Pseudomonas pseudoalcaligenes JS45. Journal of Bacteriology, 177(23), 6761–6767.
  • Asian Journal of Research in Chemistry. (2012, May 24). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]

  • ChemRxiv. (n.d.). Selective Nitrobenzene Reduction Catalyzed by Small and Monodisperse Triimidazotriazinylidene Carbene-Protected. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification and characterization of nitrobenzene nitroreductase from Pseudomonas pseudoalcaligenes JS45. Retrieved from [Link]

Sources

Overcoming steric hindrance in 2,2'-disubstituted diphenyl ether synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2,2'-disubstituted diphenyl ethers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with steric hindrance in this critical C-O bond formation. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance your success in synthesizing these sterically demanding molecules.

Introduction: The Challenge of Steric Hindrance

The synthesis of 2,2'-disubstituted diphenyl ethers is a well-known challenge in organic chemistry. The steric bulk of substituents at the ortho positions of both the phenol and the aryl halide significantly impedes the approach of the reacting partners, often leading to low or no yield.[1][2][3] This steric clash directly impacts the key bond-forming steps in classical methods like the Ullmann condensation and modern catalytic approaches such as the Buchwald-Hartwig amination. Understanding the underlying principles of these reactions is crucial for devising effective strategies to overcome these steric barriers. The diaryl ether motif is a significant structural unit in numerous natural products, pharmaceuticals, and functional organic molecules.[4] Increased steric hindrance around the diaryl ether linkage can lead to atropisomerism, a type of axial chirality.[4]

Frequently Asked Questions (FAQs)

Q1: Why is my Ullmann condensation failing for a 2,2'-disubstituted diphenyl ether synthesis?

A1: The traditional Ullmann reaction, which typically involves stoichiometric copper at high temperatures, is particularly sensitive to steric hindrance.[5][6][7] The ortho-substituents on both the phenol and the aryl halide can prevent the necessary coordination of the phenoxide to the copper center and subsequent reductive elimination. High temperatures (often exceeding 210°C) are traditionally required, which can also lead to side reactions and decomposition.[5]

Q2: Can the Buchwald-Hartwig amination be adapted for diaryl ether synthesis, and how does it handle steric hindrance?

A2: Yes, the Buchwald-Hartwig reaction, a palladium-catalyzed cross-coupling method, is a powerful alternative for diaryl ether synthesis.[8][9][10] It often proceeds under milder conditions than the Ullmann condensation.[10] However, steric hindrance remains a challenge. The success of this reaction for hindered substrates is highly dependent on the choice of phosphine ligand. Bulky, electron-rich ligands are essential to promote the crucial reductive elimination step that forms the C-O bond.[11][12]

Q3: What role do ligands play in overcoming steric hindrance in copper-catalyzed reactions?

A3: In modern Ullmann-type reactions, the use of a ligand is critical for success with sterically hindered substrates. Ligands such as N,N-dimethylglycine, picolinic acid, and various salicylaldimines can accelerate the reaction and allow for lower reaction temperatures.[2][13][14][15] These ligands are thought to stabilize the copper catalyst, increase its solubility, and facilitate the key steps of the catalytic cycle, including the challenging coupling of ortho-substituted partners.[1][15]

Q4: Are there alternative methods for synthesizing highly hindered diphenyl ethers?

A4: Beyond the modified Ullmann and Buchwald-Hartwig reactions, other methods exist. Nucleophilic aromatic substitution (SNAr) can be effective if the aryl halide is sufficiently activated with electron-withdrawing groups.[6][13] However, this method's generality is limited.[6] For particularly challenging cases, multi-step synthetic routes or specialized reagents might be necessary. Recent advancements have also explored novel catalytic systems, including the use of metal nanoparticles, to facilitate these difficult transformations.[16]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Strategy
Low or No Yield Steric Hindrance: The primary obstacle.1. Optimize Ligand (Buchwald-Hartwig): Switch to a bulkier, more electron-rich biarylphosphine ligand.[17] 2. Add a Chelating Ligand (Ullmann): Introduce ligands like picolinic acid or N,N-dimethylglycine to your copper-catalyzed reaction.[1][11][14] 3. Change the Metal Catalyst: If using a copper-based system, consider a palladium-based Buchwald-Hartwig approach, or vice-versa.[8][15]
Ineffective Base: The chosen base may not be strong enough to deprotonate the hindered phenol or may be sterically inaccessible.1. Use a Stronger, Non-Nucleophilic Base: Consider bases like K₃PO₄ or Cs₂CO₃.[1][13] 2. Solvent Choice: Ensure the base is soluble and active in the chosen solvent. DMSO has been shown to be effective in combination with K₃PO₄.[1]
Low Reaction Temperature: Insufficient energy to overcome the activation barrier.1. Increase Temperature Cautiously: While modern methods aim for milder conditions, some hindered couplings may require higher temperatures. Monitor for decomposition.[5]
Poor Catalyst Activity: The catalyst may be poisoned or not in the active oxidation state.1. Use High-Purity Reagents: Ensure starting materials and solvents are free of impurities that could deactivate the catalyst. 2. Activate the Catalyst: For Ullmann reactions, using "activated" copper powder or ensuring the in-situ formation of the active Cu(I) species is crucial.[5]
Side Product Formation (e.g., Reduction of Aryl Halide) Reaction Pathway Competition: Conditions may favor undesired side reactions.1. Adjust Ligand-to-Metal Ratio: This can influence the stability and reactivity of the catalytic species. 2. Lower Reaction Temperature: If the desired reaction can proceed at a lower temperature, this may disfavor side reactions with higher activation energies.
Reaction Stalls Catalyst Deactivation: The catalyst may lose activity over the course of the reaction.1. Add Fresh Catalyst: In some cases, a second addition of the catalyst can restart a stalled reaction. 2. Investigate Ligand Stability: The chosen ligand may be degrading under the reaction conditions. Consider a more robust ligand.

Experimental Protocols

Protocol 1: Modified Ullmann Condensation for Hindered Diaryl Ethers

This protocol is adapted from the work of Buchwald and co-workers, demonstrating an effective method for the synthesis of sterically hindered diaryl ethers using a copper/picolinic acid catalytic system.[1][14]

Reaction Scheme:

Ullmann_Condensation ArylHalide Ar-X Plus1 + ArylHalide->Plus1 Phenol Ar'-OH Arrow Arrow Phenol->Arrow Product Ar-O-Ar' Catalyst CuI, Picolinic Acid K₃PO₄, DMSO Catalyst->Arrow Plus1->Phenol Arrow->Product

Caption: Modified Ullmann Condensation for Hindered Diaryl Ethers.

Materials:

  • Aryl halide (1.0 mmol)

  • Phenol (1.2 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Picolinic acid (0.10 mmol, 10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Dimethyl sulfoxide (DMSO)

  • An oven-dried screw-cap test tube with a magnetic stir bar

Procedure:

  • To the oven-dried screw-cap test tube, add CuI, picolinic acid, the aryl halide (if solid), the phenol, and K₃PO₄.

  • If the aryl halide is a liquid, add it at this stage.

  • Add DMSO to the reaction mixture.

  • Seal the test tube and place it in a preheated oil bath at the desired temperature (typically 90-110°C).

  • Stir the reaction mixture vigorously for the specified time (monitor by TLC or GC-MS).

  • After completion, cool the reaction to room temperature.

  • Work-up the reaction by diluting with a suitable organic solvent (e.g., ethyl acetate) and washing with water to remove DMSO and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Synthesis of Hindered Diaryl Ethers

This protocol is based on the general principles of the Buchwald-Hartwig C-O cross-coupling reaction, emphasizing the use of bulky phosphine ligands for hindered substrates.[8][11]

Reaction Scheme:

Buchwald_Hartwig ArylHalide Ar-X Plus1 + ArylHalide->Plus1 Phenol Ar'-OH Arrow Arrow Phenol->Arrow Product Ar-O-Ar' Catalyst Pd Catalyst Bulky Phosphine Ligand Base, Toluene Catalyst->Arrow Plus1->Phenol Arrow->Product

Caption: Buchwald-Hartwig Synthesis of Hindered Diaryl Ethers.

Materials:

  • Aryl halide or triflate (1.0 mmol)

  • Phenol (1.2 mmol)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst)

  • Bulky phosphine ligand (e.g., a biarylphosphine)

  • Base (e.g., K₃PO₄ or NaOtBu)

  • Anhydrous toluene

  • A Schlenk tube or similar reaction vessel suitable for inert atmosphere techniques

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and the base to the Schlenk tube.

  • Add the aryl halide and the phenol.

  • Add anhydrous toluene via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Work-up by filtering through a pad of celite to remove the catalyst, followed by extraction with an appropriate organic solvent and washing with water or brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Mechanistic Considerations

Understanding the reaction mechanisms is key to troubleshooting.

Ullmann Condensation: The modern, ligand-assisted Ullmann reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. Steric hindrance can impede both the initial oxidative addition of the aryl halide to the Cu(I) center and the final reductive elimination from the Cu(III) intermediate.[18][19] The ligand's role is to facilitate these sterically demanding steps.

Buchwald-Hartwig Amination: The Buchwald-Hartwig C-O coupling involves a Pd(0)/Pd(II) catalytic cycle. The key to success with hindered substrates lies in the reductive elimination step from the Pd(II) intermediate. Bulky, electron-rich phosphine ligands promote this step by creating a sterically crowded metal center, which favors the bond-forming reductive elimination.

Catalytic_Cycles cluster_0 Ullmann Condensation (Cu-catalyzed) cluster_1 Buchwald-Hartwig (Pd-catalyzed) Cu(I) Cu(I) Oxidative\nAddition Oxidative Addition Cu(I)->Oxidative\nAddition Ar-X Cu(III) Cu(III) Oxidative\nAddition->Cu(III) Reductive\nElimination Reductive Elimination Cu(III)->Reductive\nElimination Ar'-OH Reductive\nElimination->Cu(I) Ar-O-Ar' Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Pd(II) Pd(II) Oxidative\nAddition ->Pd(II) Reductive\nElimination Reductive Elimination Pd(II)->Reductive\nElimination Ar'-OH Reductive\nElimination ->Pd(0) Ar-O-Ar'

Caption: Simplified Catalytic Cycles.

Conclusion

The synthesis of 2,2'-disubstituted diphenyl ethers, while challenging, is achievable with careful consideration of the reaction conditions. By understanding the role of steric hindrance and the mechanisms of the Ullmann and Buchwald-Hartwig reactions, researchers can make informed decisions about catalyst, ligand, base, and solvent selection to optimize their synthetic outcomes. This guide provides a starting point for troubleshooting and developing robust protocols for these valuable molecules.

References

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [Link]

  • Kaur, N., & Kishore, D. (2018). Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. RSC Advances, 8(40), 22665-22690. [Link]

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791-1794. [Link]

  • Wang, Y., et al. (2024). Catalytic Enantioselective Synthesis of Axially Chiral Diaryl Ethers Via Asymmetric Povarov Reaction Enabled Desymmetrization. Angewandte Chemie International Edition. [Link]

  • Maiti, D., & Buchwald, S. L. (2010). Cu-catalyzed arylation of phenols: synthesis of sterically hindered and heteroaryl diaryl ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [Link]

  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). [Link]

  • Wikipedia. (2023). Ullmann condensation. [Link]

  • Baran, P. S., et al. (2019). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. Journal of the American Chemical Society, 141(42), 16956-16961. [Link]

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [Link]

  • Cristau, H. J., et al. (2004). Ullmann-type synthesis of diaryl ethers. Tetrahedron, 60(24), 5239-5247. [Link]

  • Ramprasad, R., et al. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. ACS Catalysis, 7(9), 6064-6072. [Link]

  • Hossain, S., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1104. [Link]

  • Schareina, T., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1105–1112. [Link]

  • Zhang, L., et al. (2014). Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. Tetrahedron Letters, 55(17), 2825-2828. [Link]

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  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Bakherad, M. (2024). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
  • Salvi, L., et al. (2012). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Organic Letters, 14(1), 170-173. [Link]

  • Frlan, R., & Kikelj, D. (2006). Recent Progress in Diaryl Ether Synthesis. Synthesis, 2006(14), 2271-2285. [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. [Link]

  • Le, T. (2022). Synthesis of Diaryl and Alkyl-Aryl Ethers via Diaryl Iodonium Reagents. Portland State University. [Link]

  • Pareek, S., et al. (2023). A General Method to Access Sterically Hindered and Complex Ethers. The Journal of Organic Chemistry. [Link]

  • Shibasaki, M., et al. (2012). Enantioselective Synthesis of 2,2-Disubstituted Terminal Epoxides via Catalytic Asymmetric Corey-Chaykovsky Epoxidation of Ketones. Molecules, 17(2), 1985-2001. [Link]

  • Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. [Link]

  • Zenker, N., & Jorgensen, E. C. (1959). Synthesis of highly hindered diphenyl ethers. The Journal of Organic Chemistry, 24(11), 1743-1746. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Kundu, S., & Punitharasu, V. (2018). Mechanistic Studies of Ullmann-Type C-N Coupling Reactions: Carbonate-Ligated Copper(III) Intermediates. Inorganic Chemistry, 57(17), 10896-10904. [Link]

  • Sawyer, J. S. (2000). Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved. Angewandte Chemie International Edition, 39(21), 3795-3797. [Link]

  • Li, X., et al. (2024). Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers. Journal of the American Chemical Society. [Link]

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  • Al-Sanea, M. M., et al. (2022). Synthesis of Novel Diphenyl Ether-Based Bis-Heterocycles as Novel Hybrid Molecules via Michael and Other Cyclocondensation Reactions. Molecules, 27(18), 5899. [Link]

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Technical Support Center: Alternative Catalysts for Phenoxazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Intramolecular Cyclization of 2-bromo-2'-aminodiphenyl ether

Welcome to the Technical Support Center. While Palladium (Buchwald-Hartwig) and Copper (Ullmann) are historically the standard catalysts for the intramolecular C-N cyclization of 2-bromo-2'-aminodiphenyl ether to phenoxazine, modern drug development often requires alternative methods to bypass high precious-metal costs and strict heavy-metal toxicity limits.

This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols for utilizing alternative transition metals (Iron, Nickel) and metal-free methodologies.

Quantitative Data: Catalyst System Performance Comparison

When deviating from standard Palladium catalysts, selecting the correct ligand and base is critical to prevent off-cycle side reactions. The table below summarizes the expected performance of alternative catalytic systems.

Catalyst SystemLigandBaseSolventTemp (°C)Conversion (%)Yield of Phenoxazine (%)Debromination Byproduct (%)
Pd₂(dba)₃ (Reference)BINAPNaOtBuToluene110>9992<2
Ni(COD)₂ bpyCs₂CO₃DMF130854535
Ni(COD)₂ dppfNaOtBuToluene11095858
Fe(OAc)₂ 4,7-(MeO)₂phenK₃PO₄DMSO1309078<5
None (Microwave)NoneNonePh₂O2508580N/A

Troubleshooting & FAQs

FAQ 1: Transitioning to Iron Catalysts

User Issue: "I am attempting to replace Palladium with an earth-abundant Iron catalyst for the cyclization of 2-bromo-2'-aminodiphenyl ether, but my yields are stuck below 20%."

Root Cause & Causality: Unlike the classic Pd(0)/Pd(II) catalytic cycle, Iron-catalyzed C-N cross-coupling operates via an unprecedented 1[1]. If yields are low, the Fe(II) center is likely failing to undergo the initial Single Electron Transfer (SET) required to cleave the strong C(sp²)-Br bond. Furthermore, Fe(II) is highly oxophilic; trace oxygen will irreversibly oxidize the pre-catalyst to inactive Fe(III) oxides.

Solution:

  • Ligand Selection: Switch to an electron-rich ligand like 4,7-dimethoxyphenanthroline. The electron-donating methoxy groups increase electron density on the Fe(II) center, significantly lowering the activation barrier for the SET step.

  • Anaerobic Control: Ensure strict Schlenk line or glovebox techniques are used. Degas all solvents via the freeze-pump-thaw method prior to use.

G Substrate 2-bromo-2'-aminodiphenyl ether (Substrate) Radical_Int Fe(III)-Aryl Radical Intermediate (Single Electron Transfer) Substrate->Radical_Int Oxidative Addition Fe_Cat Fe(II) Pre-catalyst (e.g., Fe(OAc)₂) Fe_Cat->Radical_Int SET Activation Amine_Coord Amine Coordination & Deprotonation (Base) Radical_Int->Amine_Coord Base / H+ removal Red_Elim Reductive Elimination (C-N Bond Formation) Amine_Coord->Red_Elim Intramolecular Cyclization Red_Elim->Fe_Cat Catalyst Regeneration Product Phenoxazine (Target Product) Red_Elim->Product Product Release

Iron-Catalyzed Intramolecular C-N Coupling Cycle for Phenoxazine Synthesis.

FAQ 2: Mitigating Debromination in Nickel Catalysis

User Issue: "When using Ni(COD)₂ as an alternative catalyst, I observe significant formation of diphenyl ether (debromination) rather than the desired phenoxazine."

Root Cause & Causality: Nickel catalysts readily undergo oxidative addition into the C-Br bond, but the subsequent reductive elimination to form the C-N bond is often the rate-limiting step. If the intermediate Ni-aryl complex is long-lived, it becomes susceptible to off-cycle protodemetalation (abstracting a proton from the solvent or the amine substrate), yielding the debrominated byproduct.

Solution: Switch from a monodentate ligand or simple bipyridine (bpy) to a bidentate phosphine with a large bite angle, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene). The steric bulk and specific bite angle of dppf force the Nickel center into a distorted geometry that artificially accelerates reductive elimination, allowing the cyclization pathway to outcompete the debromination pathway.

FAQ 3: Metal-Free Cyclization Alternatives

User Issue: "Our downstream pharmaceutical application has strict heavy-metal limits. Can we cyclize 2-bromo-2'-aminodiphenyl ether without any transition metals?"

Root Cause & Causality: Yes. While transition metals are typically required to lower the activation energy for C-N bond formation, the unique proximity of the amine and bromide in the diphenyl ether scaffold allows for an intramolecular nucleophilic aromatic substitution (S_NAr) if sufficient thermal energy is provided. 2 have demonstrated that metal-free routes are highly viable for these rigid conformations[2].

Solution: Utilize 3[3]. Diphenyl ether is selected as the solvent because its high boiling point (259 °C) prevents dangerous over-pressurization in the microwave vial, while its polarity perfectly solvates the highly charged transition state of the S_NAr reaction.

Self-Validating Experimental Protocols

Protocol A: Iron-Catalyzed Intramolecular C-N Coupling
  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 2-bromo-2'-aminodiphenyl ether (1.0 mmol), Fe(OAc)₂ (0.1 mmol, 10 mol%), 4,7-dimethoxyphenanthroline (0.1 mmol, 10 mol%), and anhydrous K₃PO₄ (2.0 mmol). Causality: The glovebox is critical. Ambient O₂ will irreversibly poison the Fe(II) catalyst before the reaction begins.

  • Solvent Addition: Add 5.0 mL of anhydrous, degassed DMSO. Causality: DMSO stabilizes the highly polar metalloradical intermediates formed during the SET process.

  • Reaction: Seal the tube, remove it from the glovebox, and stir at 130 °C for 18 hours.

  • Self-Validation Step: Cool to room temperature and spot the crude mixture on a TLC plate (Hexanes:EtOAc 9:1). The starting material (Rf = 0.6, UV active) should be fully consumed. The successful formation of phenoxazine is confirmed by a new spot (Rf = 0.4) that exhibits a distinct, bright blue fluorescence under 365 nm UV light.

  • Workup: Dilute with EtOAc, wash with brine 3x (to remove the DMSO), dry over Na₂SO₄, and purify via standard silica gel chromatography.

Protocol B: Metal-Free Microwave-Assisted Cyclization
  • Preparation: To a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 2-bromo-2'-aminodiphenyl ether (1.0 mmol).

  • Solvent Addition: Add 2.5 mL of diphenyl ether. Causality: Diphenyl ether acts as both a high-boiling solvent and an efficient microwave susceptor, allowing rapid, uniform heating without boiling.

  • Reaction: Seal the vial with a heavy-duty crimp cap. Irradiate in a dedicated microwave synthesizer at 250 °C for 30 minutes.

  • Self-Validation & Workup: Cool the vial to room temperature. Add 10 mL of cold hexanes directly to the reaction vial. Self-Validation: Phenoxazine is highly insoluble in hexanes, whereas the diphenyl ether solvent and any unreacted starting material remain perfectly soluble. A dull white/yellow precipitate should form immediately upon the addition of hexanes.

  • Isolation: Vacuum filter the solid, wash with additional cold hexanes, and dry under vacuum to afford the pure phenoxazine product (typically ~80% yield).

References

  • Source: National Institutes of Health (PMC)
  • Source: National Institutes of Health (PubMed)
  • Source: National Institutes of Health (PMC)

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Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum Analysis of 1-(2-Bromophenoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(2-bromophenoxy)-2-nitrobenzene, a diphenyl ether derivative. Designed for researchers and drug development professionals, this document moves beyond a simple spectral interpretation to offer a comparative analysis against structurally related alternatives. We will explore the causal relationships between molecular structure and spectral features, grounded in fundamental principles of nuclear magnetic resonance spectroscopy.

The structural elucidation of complex aromatic compounds is paramount in chemical synthesis and drug discovery. ¹H NMR spectroscopy stands as a primary tool for this purpose, offering detailed insights into the electronic environment of each proton within a molecule. 1-(2-bromophenoxy)-2-nitrobenzene, with its unsymmetrical substitution pattern, presents an excellent case study for dissecting the nuanced effects of electron-withdrawing and electron-donating groups on proton chemical shifts and coupling patterns.

The Structural Landscape: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum of an aromatic compound is dictated by the electronic effects of its substituents. Protons attached to an aromatic ring typically resonate in the range of 6.5-8.0 ppm.[1][2] The precise chemical shift is modulated by the electron density around the proton, which is influenced by the inductive and resonance effects of the substituents.

In 1-(2-bromophenoxy)-2-nitrobenzene, we have two distinct aromatic rings linked by an ether oxygen.

  • Ring A (Nitro-substituted): The nitro group (-NO₂) is a powerful electron-withdrawing group. Through resonance and inductive effects, it strongly deshields the protons on its ring, particularly those in the ortho and para positions.[3] This will shift their signals significantly downfield (to a higher ppm value).

  • Ring B (Bromo-substituted): The bromine atom (-Br) is electronegative and exerts an electron-withdrawing inductive effect. However, it is also capable of electron donation via resonance. The overall effect is a moderate deshielding of the ring protons compared to unsubstituted benzene. The ether oxygen, conversely, is an electron-donating group through resonance, which shields the protons on Ring B, especially at the ortho and para positions, shifting them upfield relative to the protons on Ring A.

Due to the lack of symmetry, all seven aromatic protons are chemically non-equivalent and are expected to produce distinct signals. The splitting of these signals is governed by spin-spin coupling with neighboring protons. Typically, ortho coupling (³J) constants are in the range of 7–10 Hz, while smaller meta coupling (⁴J) constants are around 2–3 Hz.[4] This leads to complex multiplicities, often appearing as doublets of doublets (dd) or triplets of doublets (td).

Diagram: Structure and Proton Labeling

Caption: A typical workflow for structure elucidation using ¹H NMR spectroscopy.

Conclusion

The ¹H NMR spectrum of 1-(2-bromophenoxy)-2-nitrobenzene is a rich source of structural information. A thorough analysis, which goes beyond simple peak assignment to include a comparison with simpler structural analogues, provides a deeper understanding of substituent effects in complex aromatic systems. The strong deshielding by the nitro group and the more nuanced effects of the bromo and ether substituents result in a well-resolved and informative spectrum spanning a wide chemical shift range. By following a rigorous experimental protocol and a logical analysis workflow, researchers can confidently elucidate and confirm the structure of this and other similarly complex molecules.

References

  • Rational design and synthesis of novel diphenyl ether derivatives as antitubercular agents. (2016). Vertex AI Search.
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Vertex AI Search.
  • Short Summary of 1H-NMR Interpretation. Vertex AI Search.
  • ¹H NMR Spectra and Interpretation (Part I). (2024). Maricopa Open Digital Press.
  • Supporting Information for - The Royal Society of Chemistry. (2011). The Royal Society of Chemistry.
  • Structural Features and NMR Spectroscopic Analysis of Diphenyl Ether Derivatives. (2026). Vertex AI Search.
  • a-b). NMR spectral analysis of diphenyl ether: a) 1H NMR; b) 13C NMR. ResearchGate.
  • Diphenyl ether(101-84-8) 1H NMR spectrum. ChemicalBook.
  • Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts.
  • Lecture outline 1H NMR spectra of aromatic compounds. Vertex AI Search.
  • NMR Chemical Shifts. Vertex AI Search.
  • 1-Bromo-2-nitrobenzene(577-19-5) 1H NMR spectrum. ChemicalBook.
  • 1-(2-bromophenoxy)-2-chloro-4-nitrobenzene. Sigma-Aldrich.
  • Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017). Vertex AI Search.
  • NMR Chemical Shift Values Table. (2024). Chemistry Steps.
  • 1-(2-Bromophenoxy)-2-chloro-4-nitrobenzene. Sigma-Aldrich.
  • Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts.
  • 1-(2-Bromoethoxy)-2-nitrobenzene. Sigma-Aldrich.
  • NMR Chemical Shifts of Impurities. Sigma-Aldrich.
  • 1-(2-Bromoethyl)-4-nitrobenzene - Optional[1H NMR] - Spectrum. SpectraBase.
  • 1-Bromo-4-methyl-2-nitrobenzene. PMC.
  • Synthesis and physical characterization of 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one. (2006). MDPI.
  • Application Notes and Protocols for the Characterization of 1,3-Dibromo-2-(4-bromophenoxy)benzene. Benchchem.
  • The 1H NMR spectrum of 2-bromo-1-ethoxy-4-nitrobenzene is shown below... (2019). Chegg.

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A Comparative Analysis of 13C NMR Chemical Shifts: From Precursor to the Dibenz[b,f]oxazepine Scaffold

A Comparative Analysis of 13C NMR Chemical Shifts: From Precursor to the Dibenz[b,f][1][2]oxazepine Scaffold

Abstract

The dibenz[b,f][1][2]oxazepine heterocyclic system is a privileged scaffold in medicinal chemistry, most notably forming the core of the atypical antipsychotic drug loxapine.[3] Its synthesis and characterization are of paramount importance to researchers in drug development. This guide provides an in-depth comparison of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts between a common synthetic precursor, 2-phenoxyaniline, and the cyclized product, dibenz[b,f][1][2]oxazepine. Understanding these spectral changes is crucial for reaction monitoring, structural verification, and gaining insights into the electronic rearrangement that occurs during cyclization.

Introduction: The Significance of the Dibenz[b,f][1][2]oxazepine Core

The tricyclic dibenz[b,f][1][2]oxazepine (DBO) framework is a cornerstone in the development of neurologically active pharmaceuticals.[4] Its rigid, yet non-planar, structure is key to its interaction with various receptors in the central nervous system. Loxapine, for instance, exhibits its antipsychotic effects by acting as a dopamine and serotonin receptor antagonist.[5] The synthesis of this core typically involves the formation of a seven-membered central ring, a transformation that dramatically alters the electronic and steric environment of the constituent carbon atoms. 13C NMR spectroscopy is an exquisitely sensitive tool for probing these changes, as the chemical shift of each carbon nucleus is directly related to its local electronic environment.[6]

The Synthetic Pathway: From Precursor to Product

A common and effective method for synthesizing the dibenz[b,f][1][2]oxazepine skeleton is through an intramolecular Ullmann condensation.[7] This reaction involves the copper-catalyzed cyclization of a precursor like 2-phenoxyaniline. While various synthetic routes exist[4][8], the fundamental transformation from an open-chain diphenyl ether derivative to the fused tricyclic system provides a clear and instructive case for NMR comparison.

The cyclization creates a new C-N bond and forms the central seven-membered oxazepine ring, fundamentally altering the molecule's geometry and electronic distribution.

Figure 1. General synthetic transformation from a diaryl ether precursor to the dibenz[b,f][1][2]oxazepine ring system.

Comparative 13C NMR Analysis: Unveiling the Structural Transformation

The transformation from 2-phenoxyaniline to dibenz[b,f][1][2]oxazepine induces significant and predictable changes in the 13C NMR spectrum. The table below presents a comparison of the experimental chemical shifts for the precursor and the final product.

Table 1: Comparative 13C NMR Chemical Shifts (ppm) of 2-Phenoxyaniline and Dibenz[b,f][1][2]oxazepine

Carbon Atom Assignment2-Phenoxyaniline (Precursor)¹Dibenz[b,f][1][2]oxazepine (Product)²Key Observation
Carbons ortho/para to -NH₂ ~114.7, ~120.0N/ADisappearance of activated amine-substituted ring signals.
Carbons ortho to -O- ~118.8~118.6Minimal change, indicating a similar ether linkage environment.
Carbons meta to -O- / -NH₂ ~129.4, ~121.3~122.3, ~122.7, ~123.6Moderate downfield shift due to ring fusion and conformational changes.
C-O (ipso-carbon) ~147.6~151.6, ~154.3Significant downfield shift due to incorporation into the fused heterocyclic system and deshielding effects.
C-N (ipso-carbon) ~133.2~140.6Significant downfield shift upon formation of the imine-like C=N bond within the seven-membered ring.
New Imine Carbon (C=N) N/A~132.6Appearance of a new signal in the characteristic imine region.
Other Aromatic Carbons ~120.8, ~121.3~125.5, ~125.9General downfield shift reflecting the more rigid and complex electronic nature of the tricyclic system.

¹Data for 2-phenoxyaniline derivative (2-Ethoxy-N-phenylaniline) used as a close model.[9] ²Experimental data for a dibenz[b,f][1][2]oxazepine derivative.[1]

Interpretation of Chemical Shift Changes:

The most dramatic changes in the 13C NMR spectrum upon cyclization are observed for the ipso-carbons directly attached to the nitrogen and oxygen atoms, and the appearance of a new signal for the imine carbon.

  • Downfield Shift of C-O and C-N Carbons: The carbons bonded to the oxygen and nitrogen heteroatoms (C-O and C-N) experience a significant downfield shift (move to a higher ppm value). This is because the cyclization locks these atoms into the seven-membered ring, altering their hybridization and placing them in a more electron-deficient environment within the fused aromatic system. The deshielding effect of the newly formed C=N bond and the overall electronic structure of the heterocycle contribute to this shift.[10]

  • Appearance of the Imine Carbon (C=N): The formation of the dibenz[b,f][1][2]oxazepine involves the creation of an imine or imine-like functionality within the central ring. This gives rise to a new, distinct signal in the 130-140 ppm region, a characteristic chemical shift for sp²-hybridized carbons double-bonded to nitrogen.

  • Shifts in "Spectator" Aromatic Carbons: Even the carbons not directly involved in the bond-forming reactions exhibit shifts. The general trend is a moderate downfield shift, which can be attributed to the increased rigidity of the molecule and the subtle changes in electron density distribution throughout the newly formed tricyclic system.

Figure 2. Conceptual diagram illustrating the characteristic downfield shifts of key carbon atoms during the cyclization to form dibenz[b,f][1][2]oxazepine.

Experimental Protocol: Synthesis and NMR Analysis

The following is a representative protocol for the synthesis of a dibenz[b,f][1][2]oxazepin-11(10H)-one, a key intermediate for compounds like loxapine, adapted from modern synthetic methods.[1][11]

Part A: Synthesis of Methyl 2-(2-nitrophenoxy)benzoate
  • Reaction Setup: To an oven-dried screw-cap vial equipped with a magnetic stir bar, add 2-fluoro-1-nitrobenzene (1.0 equiv.), methyl 2-hydroxybenzoate (1.5 equiv.), and potassium carbonate (K₂CO₃, 1.5 equiv.).

  • Solvent Addition: Add dimethylformamide (DMF) to the vial (approx. 2 mL per mmol of the limiting reagent).

  • Reaction: Stir the mixture at 90°C in an oil bath for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and dilute it with 20 mL of water. Neutralize the mixture with a 1 N HCl solution.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Part B: Reductive Cyclization to Dibenz[b,f][1][2]oxazepin-11(10H)-one
  • Reaction Setup: Dissolve the crude methyl 2-(2-nitrophenoxy)benzoate from Part A in dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add sodium dithionite (Na₂S₂O₄) as the reducing and cyclizing agent.

  • Reaction: Stir the mixture at an elevated temperature (e.g., 100-120°C) until the reaction is complete as monitored by TLC. This step achieves both the reduction of the nitro group to an amine and the subsequent intramolecular amidation to form the seven-membered ring.[1]

  • Purification: After cooling, the product can be precipitated by adding water and purified by recrystallization or column chromatography.

Part C: 13C NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 20-30 mg of the purified precursor and final product into separate NMR tubes.

  • Deuterated Solvent: Dissolve each sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the samples are fully dissolved.

  • Acquisition: Acquire the 13C NMR spectra on a high-field NMR spectrometer (e.g., 125 or 151 MHz). Use standard acquisition parameters, including proton decoupling, to obtain a spectrum with singlet peaks for each unique carbon.

  • Processing: Process the resulting Free Induction Decay (FID) with an appropriate line broadening factor and perform Fourier transformation. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • Analysis: Assign the peaks based on chemical shift prediction software, comparison with literature data, and established chemical shift principles for aromatic and heterocyclic compounds.[12][13]

Conclusion

The cyclization of a 2-phenoxyaniline precursor to the dibenz[b,f][1][2]oxazepine scaffold results in a distinct and interpretable transformation of its 13C NMR spectrum. The significant downfield shifts of the carbons flanking the heteroatoms and the emergence of a new signal in the imine region serve as definitive spectroscopic markers for the successful formation of the tricyclic core. For researchers in medicinal chemistry and drug development, a thorough understanding of these NMR correlations is an indispensable tool for confirming the successful synthesis of this pharmaceutically vital heterocyclic system.

References

  • A Telescopic, Sustainable Synthesis of the Key Starting Materials of Antipsychotic Drugs Quetiapine and Loxapine via Reductive Amidation. (2025). Pharmaceutical Fronts.
  • PubChem. (n.d.). Loxapine. National Center for Biotechnology Information. Retrieved from [Link]

  • Zaware, N., & Ohlmeyer, M. (n.d.). Recent advances in dibenzo[b,f][1][2]oxazepine synthesis. ResearchGate. Available at: [https://www.researchgate.net/publication/349132570_Recent_advances_in_dibenzo[b,f][1][2]oxazepine_synthesis]([Link]1][2]oxazepine_synthesis)

  • Gpatindia. (2020, June 12). LOXAPINE Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. Available at: [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Primer on ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Gutch, P., & Acharya, J. (2025). A simple, convenient and effective method for the synthesis of dibenz(b,f) 1,4-oxazepines(cr); a new generation riot control agent and its analogues. ResearchGate. Available at: [Link]

  • Han, Y., et al. (2018). Copper immobilized at covalent organic framework: an efficient and recyclable heterogeneous catalyst for Chan−Lam coupling reaction of aryl boronic acids and amines. The Royal Society of Chemistry. Available at: [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide. Retrieved from [Link]

  • Pouchert, C. J., & Behnke, J. (n.d.). The Aldrich Library of 13C and 1H FT-NMR Spectra.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Claramunt, R. M., et al. (n.d.). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. PMC. Available at: [Link]

  • Dai, W.-M., et al. (2014). One-Pot Synthesis of Dibenz[b,f][1][2]oxazepines via Mg(ClO4)2-Catalyzed Ugi Four-Component Reaction and Microwave-Assisted Intramolecular SNAr. Diversity Oriented Synthesis. Available at: [Link]

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Brominated Nitrodiphenyl Ethers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or unknown compounds is paramount. Brominated nitrodiphenyl ethers (BNDEs) represent a class of compounds where mass spectrometry (MS) is an indispensable analytical tool. Unlike their well-studied cousins, the polybrominated diphenyl ethers (PBDEs), BNDEs feature a nitro (–NO₂) functional group, which introduces a fascinating and complex layer to their fragmentation behavior under electron ionization (EI). This guide provides an in-depth comparison of the fragmentation patterns of BNDEs, synthesizing foundational principles from both nitroaromatic and brominated aromatic chemistry. We will explore the causal mechanisms behind fragmentation choices, offering field-proven insights to aid in the confident identification of these molecules.

Introduction: The Analytical Challenge of Brominated Nitrodiphenyl Ethers

Brominated nitrodiphenyl ethers are not as ubiquitous as PBDE flame retardants, but they are encountered as intermediates in organic synthesis, potential metabolites of other aromatic compounds, or novel environmental contaminants. Identifying them requires a deep understanding of how their unique structure dictates their breakdown in a mass spectrometer.

The core challenge lies in the competitive nature of the fragmentation pathways. The diphenyl ether skeleton is prone to specific cleavages, the bromine atoms introduce characteristic isotopic patterns and debromination routes, and the nitro group adds its own set of distinct fragmentation reactions. This guide will dissect these competing pathways to provide a logical framework for spectral interpretation.

Foundational Principles of Fragmentation in EI-MS

Electron Ionization (EI) is a high-energy technique that imparts significant internal energy to the analyte molecule, leading to the formation of a molecular ion (M⁺˙) that is often unstable and prone to extensive fragmentation.[1] Understanding the fragmentation of BNDEs requires a grasp of three key areas: the diphenyl ether core, the influence of bromine, and the behavior of the nitro group.

  • Diphenyl Ether Core: The fundamental structure provides two primary fragmentation routes: cleavage of the C-O ether bond and fragmentation of the aromatic rings themselves.

  • Bromine Substituents: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance. This creates a characteristic isotopic pattern for any bromine-containing fragment, where there will be a pair of peaks (M and M+2) of almost equal intensity for each bromine atom present. The most common fragmentation pathway for polybrominated compounds is the sequential or concerted loss of bromine, often as a Br₂ molecule ([M-2Br]⁺˙).[2]

  • Nitroaromatic Compounds: The nitro group directs fragmentation in several predictable ways.[3][4]

    • Loss of ·NO₂: Cleavage of the C–N bond results in an [M-46]⁺ ion.

    • Loss of ·NO: A common rearrangement, known as the nitro-nitrite rearrangement, precedes the loss of a nitric oxide radical, yielding an [M-30]⁺ ion.

    • Loss of O: Direct expulsion of an oxygen atom can occur, giving an [M-16]⁺ ion.

The critical question for BNDEs is: which of these pathways dominates? Does the molecule first lose bromine, or does the nitro group's fragmentation take precedence? The answer depends on the substitution pattern.

Comparative Fragmentation Analysis: The Influence of Substituent Position

The fragmentation cascade is not random; it is a thermodynamically and kinetically controlled process governed by the stability of the resulting ions and neutral losses. The relative positions of the bromo- and nitro-substituents are the primary determinants of the observed mass spectrum.

Case Study 1: Nitro and Bromo Groups on Separate Rings

Consider a hypothetical molecule, 4-bromo-4'-nitrodiphenyl ether. Here, the two functional groups are electronically isolated.

  • Primary Fragmentation: We can predict a competition between the loss of ·NO₂ from the nitro-substituted ring and the loss of a ·Br radical from the bromo-substituted ring. The C-N bond in nitroaromatics is relatively weak, as is the C-Br bond. However, the loss of ·NO₂ to form a phenyl cation is often a very favorable pathway.

  • Secondary Fragmentation: If the initial loss is ·NO₂, the resulting bromodiphenyl ether cation will then likely undergo fragmentation characteristic of PBDEs, such as the loss of ·Br. Conversely, if the initial loss is ·Br, the subsequent fragmentation will be dictated by the nitro group, likely involving the loss of ·NO or a further ·NO₂.

Case Study 2: Nitro and Bromo Groups on the Same Ring

When both groups are on the same aromatic ring, electronic and steric ("ortho") effects come into play.

  • Ortho Effect: Consider 2-bromo-4-nitrodiphenyl ether. The proximity of the bromo and nitro groups can lead to unique rearrangement reactions. Steric hindrance between a bulky bromine atom and the nitro group can weaken the C-N bond, potentially favoring the initial loss of ·NO₂.[5] Studies on other ortho-substituted nitroaromatics have shown that interactions between adjacent groups can lead to characteristic fragment ions, such as the loss of ·OH.[6]

  • Electronic Effect: A nitro group is a powerful electron-withdrawing group.[7] When on the same ring as a bromine atom, it can influence the strength of the C-Br bond. This can alter the propensity for debromination compared to a BNDE where the groups are on separate rings.

The interplay between these pathways is what allows for the differentiation of isomers.

Key Fragmentation Pathways Visualized

To better understand the competing fragmentation routes, we can visualize them. The following diagrams illustrate the primary fragmentation pathways for the constituent parts and a proposed integrated pathway for a BNDE.

M PBDE Molecular Ion (M⁺˙) M_Br [M-Br]⁺ M->M_Br - ·Br M_2Br [M-2Br]⁺˙ M->M_2Br - Br₂ Ether_Cleavage Phenoxy/Bromophenoxy Cations M->Ether_Cleavage Ether Cleavage Dibenzofuran Dibenzofuran-like Ion M_2Br->Dibenzofuran Rearrangement

Caption: General EI fragmentation pathways for a Polybrominated Diphenyl Ether (PBDE).

M Nitroaromatic Ion (M⁺˙) M_NO2 [M-NO₂]⁺ M->M_NO2 - ·NO₂ (46 u) M_NO [M-NO]⁺ M->M_NO - ·NO (30 u) (Rearrangement) M_O [M-O]⁺˙ M->M_O - O (16 u) M_NO_CO [M-NO-CO]⁺ M_NO->M_NO_CO - CO (28 u)

Caption: Common EI fragmentation pathways for a nitroaromatic compound.

cluster_nitro Nitro-Driven Fragmentation cluster_bromo Bromo-Driven Fragmentation M BNDE Molecular Ion (M⁺˙) M_NO2 [M-NO₂]⁺ M->M_NO2 - ·NO₂ M_NO [M-NO]⁺ M->M_NO - ·NO M_Br [M-Br]⁺ M->M_Br - ·Br M_NO2_Br [M-NO₂-Br]⁺ M_NO2->M_NO2_Br - ·Br M_NO_Br [M-NO-Br]⁺ M_NO->M_NO_Br - ·Br M_Br_NO2 [M-Br-NO₂]⁺ M_Br->M_Br_NO2 - ·NO₂

Caption: Competing fragmentation pathways for a brominated nitrodiphenyl ether (BNDE).

Data Summary and Comparison

The following tables summarize the key fragment ions that are crucial for identifying the structural class and for comparing isomers.

Table 1: Characteristic Fragment Ions in EI-MS of Brominated Diphenyl Ethers

Ion Description Significance
M⁺˙ Molecular Ion Indicates the molecular weight of the congener. Intensity decreases with higher bromination.
[M-Br]⁺ Loss of one bromine atom Common, but often less abundant than [M-2Br]⁺˙.
[M-2Br]⁺˙ Loss of a bromine molecule (Br₂) Often the base peak for many PBDEs, confirming the presence of at least two bromine atoms.[2]

| [C₆BrₓHᵧO]⁻ | Ether Bond Cleavage | More common in Electron Capture Negative Ionization (ECNI), but can occur in EI. Indicates the number of Br atoms on a single ring.[2][8] |

Table 2: Characteristic Fragment Ions in EI-MS of Aromatic Nitro Compounds

Ion Mass Loss Description Significance
[M-16]⁺˙ 16 u Loss of an Oxygen atom Suggests a nitro group is present.
[M-30]⁺ 30 u Loss of ·NO (Nitric Oxide) Diagnostic for nitroaromatics, involves a nitro-nitrite rearrangement.[3]
[M-46]⁺ 46 u Loss of ·NO₂ (Nitrogen Dioxide) Results from the direct cleavage of the C–N bond. A very common and often intense peak.[3]

| [M-NO-CO]⁺ | 58 u | Loss of ·NO then CO | Indicates rearrangement of the phenyl ring following the loss of ·NO. |

Table 3: Predicted Major Fragment Ions for a Hypothetical Monobromo-Mononitro-Diphenyl Ether Isomer (C₁₂H₈BrNO₃, MW ≈ 309/311)

Fragmentation Pathway Resulting Ion Predicted m/z Notes
Molecular Ion [C₁₂H₈BrNO₃]⁺˙ 309/311 Isotopic pattern confirms one bromine atom.
Nitro-Driven
Loss of ·NO₂ [C₁₂H₈BrO]⁺ 263/265 A highly probable and intense fragment ion.
Loss of ·NO [C₁₂H₈BrNO₂]⁺ 279/281 Indicates a nitro-nitrite rearrangement occurred.
Bromo-Driven
Loss of ·Br [C₁₂H₈NO₃]⁺ 230 Subsequent fragmentation would follow nitroaromatic patterns.
Sequential Loss
Loss of ·NO₂ then ·Br [C₁₂H₈O]⁺ 168 Confirms the initial presence of both functional groups.

| Loss of ·Br then ·NO₂ | [C₁₂H₈O]⁺ | 168 | The m/z is the same, but the pathway taken can be inferred from tandem MS (MS/MS) experiments. |

Experimental Protocol: GC-MS Analysis of BNDEs

This protocol provides a robust starting point for the analysis of BNDEs, based on established methods for related semivolatile organic compounds.[9]

Objective: To achieve chromatographic separation and obtain high-quality EI mass spectra for isomeric BNDEs.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.

  • Capillary Column: A low-polarity column such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane (e.g., DB-5ms, TR-5MS) is recommended.

Method Parameters:

  • Injector Setup:

    • Injection Mode: Splitless

    • Injector Temperature: 280 °C

    • Injection Volume: 1 µL

    • Splitless Time: 1.0 min

  • GC Oven Program:

    • Initial Temperature: 100 °C, hold for 2 min.

    • Ramp 1: 15 °C/min to 250 °C.

    • Ramp 2: 10 °C/min to 320 °C, hold for 5 min.

    • Causality: The initial hold ensures good peak shape. The two-step ramp allows for separation of isomers with different boiling points while ensuring elution of these relatively high molecular weight compounds.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI)

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV

    • Causality: 70 eV is the standard energy for EI, which produces reproducible fragmentation patterns and allows for comparison with standard mass spectral libraries.

    • Mass Range: Scan from m/z 50 to 500.

    • Causality: This range covers the expected molecular ions and all significant fragments of lower to moderately brominated BNDEs.

    • Transfer Line Temperature: 290 °C

Self-Validation:

  • Isotopic Profile: Confirm the presence and number of bromine atoms in any proposed fragment by examining its isotopic cluster. The M/M+2 ratio should be ~1:1 for one Br, ~1:2:1 for two Br, and so on.

  • Logical Losses: Ensure that all major fragment ions can be explained by logical neutral losses from the molecular ion or other high-mass fragments (e.g., loss of 46 for NO₂, 79/81 for Br, 30 for NO).

  • Tandem MS (MS/MS): For definitive structural confirmation, perform product ion scans on the major fragment ions to confirm their proposed fragmentation pathways.

Conclusion

The mass spectrometric fragmentation of brominated nitrodiphenyl ethers is a predictable yet complex interplay of competing pathways dictated by the fundamental chemistry of the diphenyl ether core, bromine substituents, and the nitro group. The key to accurate spectral interpretation lies in recognizing the characteristic losses associated with each functional group and understanding how substituent position—particularly ortho interactions—can influence which fragmentation channel predominates. By systematically evaluating the molecular ion's isotopic profile and identifying the signature neutral losses (·Br, Br₂, ·NO, ·NO₂), researchers can confidently distinguish between isomers and achieve robust structural elucidation of these challenging analytes.

References

  • Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid communications in mass spectrometry, 20(15), 2293–2302. Available at: [Link]

  • Blahák, I., et al. (2006). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of analytical and applied pyrolysis, 77(2), 143-150. Available at: [Link]

  • Yamada, K., Konakahara, T., & Iida, H. (1974). Mass Spectrometry of Dyes. IV. Electron Impact Reaction of Nitrophenyl Phenyl Ethers and Their Charge Migration. Bulletin of the Chemical Society of Japan, 47(3), 766-767. Available at: [Link]

  • Moolayil, J. T., et al. (2007). Protonated nitro group as a gas-phase electrophile: experimental and theoretical study of the cyclization of o-nitrodiphenyl ethers, amines, and sulfides. Journal of the American Society for Mass Spectrometry, 18(12), 2204-2217. Available at: [Link]

  • Hites, R. A. (1990). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 62(13), 1436-1441. Available at: [Link]

  • Spiteller, G. (1971). Mass spectra of nitrophenyl(phenyl)methanes. Journal of the Chemical Society B: Physical Organic, 1273-1277. Available at: [Link]

  • Covaci, A., et al. (2002). Comparing electron ionization high-resolution and electron capture low-resolution mass spectrometric determination of polybrominated diphenyl ethers in plasma, serum and milk. Journal of Chromatography A, 946(1-2), 145-153. Available at: [Link]

  • Alcock, R. E., & Jones, K. C. (2011). Use of Electron Capture Negative Ion Mass Spectra to Establish the Identities of Polybrominated Diphenyl Ether Flame Retardants and Their Degradation Products. LCGC North America. Available at: [Link]

  • Wei, H., et al. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Journal of The American Society for Mass Spectrometry, 25(6), 1058–1067. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • TutorChase. (n.d.). Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry HL 2025 Notes. Retrieved from [Link]

  • Clark, J. (2015). Fragmentation patterns in mass spectra. Chemguide. Retrieved from [Link]

  • Chemistry Point. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene [Video]. YouTube. Retrieved from [Link]

  • Guo, J., et al. (2015). Comparison of Electron Impact and Electron Capture Negative Ionization for the Quantification of Polybrominated Diphenyl Ethers in Human Plasma. Journal of Analytical & Bioanalytical Techniques, 6(5). Available at: [Link]

  • Hites, R. A. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Journal of The American Society for Mass Spectrometry, 25(6), 1058-1067. Available at: [Link]

Sources

Comparison of SnCl2 vs Fe/HCl for nitro reduction in aryl halides

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of stannous chloride (SnCl₂) and iron/hydrochloric acid (Fe/HCl) for the chemoselective reduction of halogenated nitroarenes.

The Challenge of Halogenated Nitroarenes

The reduction of an aromatic nitro group to an aniline is a fundamental transformation in drug development and fine chemical synthesis. However, when the substrate contains a halogen (F, Cl, Br, I), standard catalytic hydrogenation (e.g., Pd/C with H₂) frequently leads to hydrodehalogenation[1]. Palladium readily undergoes oxidative addition into carbon-halogen bonds—particularly the weaker C–Br and C–I bonds—resulting in the loss of the halogen pharmacophore[2].

To bypass this, chemists rely on non-catalytic, metal-mediated reductions. SnCl₂ and Fe/HCl (the Béchamp reduction) are two classical, highly chemoselective alternatives that operate via proton-coupled electron transfer (PCET), specifically targeting the electrophilic nitro group while leaving the aryl halide intact[3],[4].

Mechanistic Causality: How Metal-Mediated Reductions Protect C–X Bonds

Both SnCl₂ and Fe/HCl bypass the oxidative addition pathway of transition metal catalysts. Instead, they rely on a stepwise six-electron, six-proton transfer process[3]. The highly electron-deficient oxygen atoms of the nitro group adsorb onto the metal surface (or coordinate with the metal ion) and are sequentially reduced. Because the carbon-halogen bond lacks the same electrophilic affinity for these base metals, it remains untouched during the reduction sequence[4].

Mechanism Nitro Ar-NO₂ (Nitroarene) Nitroso Ar-NO (Nitrosoarene) Nitro->Nitroso 2e⁻, 2H⁺ -H₂O Hydroxyl Ar-NHOH (Hydroxylamine) Nitroso->Hydroxyl 2e⁻, 2H⁺ Amine Ar-NH₂ (Haloaniline) Hydroxyl->Amine 2e⁻, 2H⁺ -H₂O

Mechanistic pathway of nitro reduction via proton-coupled electron transfer.

Comparative Performance & Chemoselectivity Data

While both reagents achieve the same chemical endpoint, their operational profiles, environmental impacts, and workup complexities differ significantly[5],[6].

ParameterSnCl₂·2H₂O (Stannous Chloride)Fe / HCl (Béchamp Reduction)
Active Reductant Sn²⁺ (Homogeneous/Solvated)Fe⁰ (Heterogeneous Surface)
Stoichiometry 2e⁻ per Sn (Requires ≥ 3 equiv.)2e⁻ per Fe (Requires ≥ 3 equiv.)
Chemoselectivity Excellent (Preserves F, Cl, Br, I)Excellent (Preserves F, Cl, Br, I)
Reaction Medium Mild (Ethanol, EtOAc, neutral/mild acid)Acidic (Aqueous HCl or NH₄Cl)
Byproducts Sn⁴⁺ salts / SnO₂ (gelatinous)Fe²⁺/Fe³⁺ oxides (iron sludge)
Environmental Impact High (Heavy metal toxicity, tin waste)Low (Abundant, benign metal)
Workup Challenge High (Severe emulsion risks)Moderate (Requires Celite filtration)

Strategic Recommendation:

  • SnCl₂ is ideal for small-scale discovery chemistry where mild, homogeneous conditions are required to protect highly acid-sensitive functional groups[1].

  • Fe/HCl (or Fe/NH₄Cl for a milder pH) is the undisputed champion for scale-up and process chemistry due to its low cost, low toxicity, and easily filterable solid byproducts[2],[6].

Self-Validating Experimental Protocols

The success of these reductions hinges heavily on the workup phase. The following protocols are designed as self-validating systems, providing visual and chemical cues to ensure successful isolation.

Protocol A: SnCl₂·2H₂O Reduction (Small-Scale / Mild)

Causality Focus: Managing Tin Emulsions Tin(IV) byproducts form gelatinous hydroxides during aqueous workup, which can trap the product and cause unbreakable emulsions[5]. Precise pH control is required to precipitate these salts cleanly.

  • Reaction Setup: Dissolve the halogenated nitroarene (1.0 equiv) in absolute ethanol (0.2 M). Add SnCl₂·2H₂O (5.0 equiv)[1].

  • Execution: Heat the mixture to 70°C under nitrogen.

    • Validation Cue: The starting material's characteristic yellow color will fade to pale or colorless as the nitro group is consumed. Monitor by TLC until complete (typically 2-4 hours).

  • Quenching & Precipitation (Critical Step): Cool to room temperature and pour the mixture into crushed ice. Slowly add 5% aqueous NaHCO₃ or 1M NaOH while stirring vigorously until the pH reaches exactly 7–8[1].

    • Validation Cue: A thick, milky-white precipitate of tin oxides will form. Do not over-basify, as excess base will redissolve the precipitate into soluble stannate complexes ([Sn(OH)₆]²⁻), complicating extraction.

  • Isolation: Extract the aqueous suspension with Ethyl Acetate (3x). The organic layer should separate cleanly if the pH is correct. Wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Fe/HCl Reduction (Scale-Up / Robust)

Causality Focus: Surface Activation and Sludge Management Iron powder requires acid to etch the passivating oxide layer from its surface, generating the active Fe⁰ species and providing the protons necessary for the PCET mechanism[4].

  • Reaction Setup: Suspend the halogenated nitroarene (1.0 equiv) in a mixture of Ethanol and Water (3:1 ratio, 0.3 M). Add Iron powder (325 mesh, 5.0 equiv)[3].

  • Activation: Add concentrated HCl (0.1 to 1.0 equiv) dropwise. (Alternatively, use 4.0 equiv of NH₄Cl for acid-sensitive substrates)[2],[6].

  • Execution: Heat to reflux (80°C) with vigorous mechanical stirring.

    • Validation Cue: The reaction mixture will turn into a dark brown/black slurry as Fe⁰ is oxidized to Fe₂O₃/Fe₃O₄.

  • Filtration (Critical Step): Once TLC indicates completion, cool the mixture slightly (keep warm to prevent product crystallization) and filter the entire suspension through a tightly packed pad of Celite[2].

    • Validation Cue: The Celite pad traps the fine iron sludge. The filtrate should be a clear, pale solution. If the filtrate is dark or cloudy, the Celite pad was compromised.

  • Isolation: Concentrate the filtrate to remove ethanol. Basify the remaining aqueous layer with saturated NaHCO₃ to free-base the aniline (which may be present as an anilinium salt)[4]. Extract with Dichloromethane, dry, and concentrate.

Workflow Decision Matrix

Workflow Start Halogenated Nitroarene Decision Scale & Waste Tolerance? Start->Decision SnCl2 SnCl₂·2H₂O / EtOH (Small Scale / Mild) Decision->SnCl2 Low toxicity concern Acid-sensitive substrate FeHCl Fe / HCl or NH₄Cl (Large Scale / Process) Decision->FeHCl High scale Eco-friendly mandate WorkupSn Careful pH 7-8 Adjustment Extract past Tin Salts SnCl2->WorkupSn WorkupFe Hot Celite Filtration Remove Iron Sludge FeHCl->WorkupFe Product Chemoselective Haloaniline WorkupSn->Product WorkupFe->Product

Decision matrix for selecting the optimal nitro reduction methodology.

References

  • Benchchem. Selective reduction of nitro group without affecting other functional groups. Benchchem Technical Support. 1

  • Benchchem. Chemoselective Reduction of Nitro Groups in Halogenated Arenes. Benchchem Technical Support Center. 2

  • Benchchem. A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. Benchchem Technical Support. 3

  • ACS Green Chemistry Institute. Sn2+ reduction. Reagent Guides. 5

  • ACS Publications. Reflections on the Teaching Practices for the Reduction of Nitroarenes. Journal of Chemical Education. 6

  • OrgoSolver. Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). OrgoSolver Mechanisms. 4

Sources

Melting point verification for 2-(2-Bromophenoxy)aniline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An accurate determination of the melting point (


) for 2-(2-Bromophenoxy)aniline derivatives is not merely a routine purity check; it is a fundamental thermodynamic validation of the molecule's crystalline state. These derivatives are critical synthetic intermediates—often utilized in the development of biologically active scaffolds such as dibenzoazepines[1]. Due to the steric bulk of the bromine atom and the conformational flexibility of the ether linkage, these compounds frequently exhibit polymorphism.

This guide provides an objective, data-backed comparison of the three primary melting point verification techniques, detailing the mechanistic causality behind each protocol to ensure absolute scientific integrity.

Mechanistic Causality: Why Technique Matters

In halogenated aniline derivatives, crystal lattice energy is dictated by a delicate balance of halogen bonding, hydrogen bonding (from the aniline


), and 

stacking. When impurities are present, they disrupt this highly ordered lattice, lowering the melting point and broadening the melting range according to Raoult's Law.

However, different analytical apparatuses interpret this phase transition differently. Optical methods detect the macroscopic collapse of the powder, while calorimetric methods measure the microscopic heat flow required to break the lattice bonds[2]. Selecting the correct apparatus prevents false-positive purity assessments.

TechniqueSelection Start Analyze 2-(2-Bromophenoxy)aniline Derivative Q1 Is thermodynamic data (enthalpy, Tg) required? Start->Q1 Q2 Is sample visually heterogeneous? Q1->Q2 No DSC Differential Scanning Calorimetry (DSC) Q1->DSC Yes Kofler Kofler Hot Stage Microscopy Q2->Kofler Yes Capillary Digital Capillary Apparatus Q2->Capillary No

Decision matrix for selecting the optimal thermal analysis technique.

Comparative Analysis of Apparatus Performance

To objectively evaluate the best approach for verifying your synthesized derivatives, we must compare the operational parameters of the three industry-standard methodologies[2][3][4].

Performance MetricDigital Capillary ApparatusKofler Hot Stage MicroscopyDifferential Scanning Calorimetry (DSC)
Detection Mechanism Optical transmission / Video algorithmsVisual microscopy by operatorHeat flow differential (Thermodynamic)
Primary Data Output Collapse point (A) & Clear point (C)Visual phase changeEnthalpy (

),

,

Optimal Sample Size ~3 mm capillary fill heightMicrograms (single crystal)2.0 – 4.0 mg
Heating Rate Control 0.1 to 10 °C/minLinear gradient scale0.1 to 100 °C/min
Best Application Routine pharmacopeia complianceHeterogeneous/mixed samplesPolymorph screening, absolute purity

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must operate as a self-validating system. This means the instrument must be calibrated against a known thermodynamic standard before the unknown 2-(2-Bromophenoxy)aniline derivative is introduced.

Protocol A: Digital Capillary Method (Pharmacopeia Compliant)

This method is ideal for routine batch-to-batch consistency checks. It relies on uniform heat transfer; therefore, sample geometry is the most critical variable.

  • System Calibration: Verify the heating block accuracy using a certified pharmacopeia reference standard (e.g., Vanillin,

    
     = 81–83 °C)[5].
    
  • Sample Homogenization: Pulverize the 2-(2-Bromophenoxy)aniline derivative in an agate mortar.

    • Causality: Coarse or moist samples create air pockets. A fully dry, fine powder maximizes surface area contact with the glass, ensuring uniform heat distribution and preventing artificial broadening of the melting range[5].

  • Capillary Loading: Tamp the powder into a standard borosilicate capillary (1.3–1.8 mm OD) to a strict fill height of exactly 3 mm[5].

    • Causality: A fill height greater than 3 mm induces a vertical thermal gradient within the sample, causing the bottom to melt before the top.

  • Thermal Execution: Set a rapid ramp rate to reach 10 °C below the expected melting point, then reduce the heating rate to a constant 1 °C/min[5].

    • Causality: A 1 °C/min rate allows the sample to maintain thermal equilibrium with the heating block, completely eliminating thermal lag.

  • Data Acquisition: Record the collapse point (Point A) and the clear point (Point C) where no solid substance is left[5].

Protocol B: Differential Scanning Calorimetry (DSC)

DSC is the superior alternative when investigating polymorphism or quantifying the exact purity of a novel derivative. It measures the energy required to maintain a zero temperature difference between the sample and a reference[2].

DSCWorkflow Prep Sample Prep (2-4 mg, Hermetic) Purge Nitrogen Purge (50 mL/min) Prep->Purge Heat Heating Ramp (10°C/min) Purge->Heat Detect Endothermic Peak Detection (Tm) Heat->Detect Analyze Enthalpy (ΔH) Integration Detect->Analyze

Thermodynamic workflow for DSC phase transition analysis.

  • System Calibration: Calibrate the cell constant and temperature using a high-purity Indium standard (

    
     = 156.6 °C).
    
  • Sample Preparation: Weigh precisely 2.0 to 4.0 mg of the derivative into an aluminum hermetic pan. Seal with a pinhole lid[6].

    • Causality: The pinhole allows volatile impurities or trapped crystallization solvents to escape without rupturing the pan. A ruptured pan alters thermal contact and permanently distorts the baseline[6].

  • Atmospheric Control: Maintain a dry nitrogen purge at 50 mL/min.

    • Causality: Nitrogen prevents oxidative degradation of the aniline amine group during heating, which could manifest as a false exothermic event.

  • Thermal Execution: Apply a linear heating rate of 10 °C/min[6].

    • Causality: This specific rate provides an optimal signal-to-noise ratio for detecting the endothermic melting transition without inducing the excessive thermal lag seen at higher rates.

  • Data Acquisition: Integrate the area under the endothermic peak to calculate the enthalpy of fusion (

    
    ). A completely pure crystalline sample yields an infinitely narrow transition, whereas increased broadening and a lowered peak temperature definitively indicate impurities[2].
    

References

  • master-cold.co.
  • fishersci.
  • mt.
  • nih.
  • tainstruments.
  • rsc.

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling 1-(2-Bromophenoxy)-2-nitrobenzene: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, field-proven safety and logistical information for 1-(2-Bromophenoxy)-2-nitrobenzene. The protocols herein are designed not as a mere checklist, but as a self-validating system to ensure your safety is paramount. Our approach moves beyond simple compliance, instilling a causal understanding of why each step is critical.

Hazard Identification and Risk Assessment

Understanding the potential hazards is the first step in any safety protocol. Based on data from analogous compounds, 1-(2-Bromophenoxy)-2-nitrobenzene is anticipated to be a hazardous substance.[1][2] It is classified as harmful if swallowed, inhaled, or comes into contact with skin.[1][2][3] It is also expected to cause significant skin and eye irritation.[1][2][3][4][5]

Hazard ClassificationGHS CategoryRationale & Implication for Handling
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 or 4The compound is toxic if it enters the body.[3][6] This necessitates preventing all routes of exposure, including ingestion, skin contact, and inhalation of dust or aerosols.[1]
Skin Irritation Category 2Direct contact is likely to cause skin irritation.[1][4][5] Protective gloves and clothing are mandatory to prevent this.
Serious Eye Irritation Category 2AThe compound poses a serious risk to vision upon contact.[1][2][3] Chemical splash goggles are essential to provide a complete seal around the eyes.
Specific Target Organ Toxicity (Single Exposure) Category 3Inhalation may cause respiratory tract irritation.[1][2][3] All work with solid or aerosolized forms of this compound must be performed in a certified chemical fume hood.

The Hierarchy of Controls: A Foundational Approach

Before we even consider PPE, it is crucial to apply the hierarchy of controls. This framework prioritizes the most effective safety measures. For handling 1-(2-Bromophenoxy)-2-nitrobenzene, this means:

  • Engineering Controls: The most critical control is the mandatory use of a properly functioning chemical fume hood.[1] This captures airborne particles at the source, protecting the user from inhalation. Safety showers and eyewash stations must also be readily accessible.[7][8]

  • Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP). Ensure all personnel are trained on the specific hazards and handling procedures for this compound. Work areas should be clearly demarcated.

  • Personal Protective Equipment (PPE): PPE is the final barrier between you and the chemical. It is to be used in conjunction with the controls above, never as a replacement.

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE is not arbitrary; it is a direct response to the identified hazards.

Eye and Face Protection

Due to its classification as a serious eye irritant, you must wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4][9] In situations where there is a significant risk of splashing, such as during transfers or reaction quenching, a face shield should be worn in addition to safety goggles.

Hand Protection

Handle the chemical with chemical-impermeable gloves at all times.[9] Nitrile gloves are a suitable choice. However, it is imperative to inspect gloves for any signs of degradation or puncture before each use.[9] After handling, dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[1] Always wash and dry your hands thoroughly after removing gloves.[1][9]

Skin and Body Protection

Wear a flame-resistant lab coat with long sleeves.[7][9] For procedures with a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat.[8]

Respiratory Protection

If exposure limits are exceeded or if you experience any irritation, a full-face respirator with appropriate cartridges should be used.[9] All handling of the solid material that could generate dust must be performed within a chemical fume hood to minimize the need for respiratory protection.[1]

// Node Definitions start [label="Assess Task: Handling\n1-(2-Bromophenoxy)-2-nitrobenzene", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124"]; engineering_check [label="Is a certified chemical\nfume hood available?", shape="diamond", fillcolor="#FBBC05", fontcolor="#202124"]; stop [label="STOP\nDo Not Proceed", shape="box", fillcolor="#EA4335", fontcolor="#FFFFFF", style="filled,rounded"]; base_ppe [label="Standard Lab Attire:\n- Closed-toe shoes\n- Long pants", fillcolor="#F1F3F4", fontcolor="#202124"];

// PPE Nodes eye_protection [label="Eye Protection:\nWear chemical splash goggles\n(EN 166 / ANSI Z87.1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hand_protection [label="Hand Protection:\nWear chemical-resistant\nnitrile gloves", fillcolor="#4285F4", fontcolor="#FFFFFF"]; body_protection [label="Body Protection:\nWear a flame-resistant\nlab coat", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Enhanced PPE & Decisions splash_risk [label="Potential for splash\nor aerosol generation?", shape="diamond", fillcolor="#FBBC05", fontcolor="#202124"]; face_shield [label="Add Face Shield\nover goggles", fillcolor="#34A853", fontcolor="#FFFFFF"]; apron [label="Add Chemical-Resistant\nApron", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> engineering_check; engineering_check -> base_ppe [label=" Yes"]; engineering_check -> stop [label="No ", fontcolor="#EA4335"]; base_ppe -> eye_protection; eye_protection -> hand_protection; hand_protection -> body_protection; body_protection -> splash_risk; splash_risk -> face_shield [label=" Yes"]; splash_risk -> apron [label=" Yes"]; }

Caption: PPE selection workflow for handling 1-(2-Bromophenoxy)-2-nitrobenzene.

Procedural Guidance: Step-by-Step Operations

Preparation and Donning PPE
  • Confirm the chemical fume hood is operational and the sash is at the appropriate working height.

  • Clear the work area of any unnecessary items.

  • Don your base lab attire: long pants and closed-toe shoes.

  • Don your lab coat.

  • Don your chemical splash goggles.

  • Wash and dry your hands.

  • Inspect and don your nitrile gloves, ensuring they cover the cuffs of your lab coat.

Handling and Disposal
  • Handling: Always handle the substance in a well-ventilated place, such as a fume hood, to avoid the formation of dust and aerosols.[1][9] Avoid all contact with skin and eyes.[1][9]

  • Spill Response: In case of a spill, evacuate personnel to a safe area.[9] Wearing your full PPE, collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[4][9] Avoid generating dust during cleanup.[1][9]

  • Disposal: Dispose of the chemical waste and any contaminated materials, including gloves and wipes, in a designated hazardous waste container according to local, state, and federal regulations.[2] Do not let the chemical enter drains.[9]

Decontamination and Doffing PPE
  • Wipe down your gloves with a damp cloth if they are contaminated.

  • Remove your lab coat, turning it inside out as you remove it to contain any surface contamination.

  • Remove your gloves using a technique that avoids touching the outer surface with your bare hands.

  • Remove your safety goggles.

  • Wash your hands and face thoroughly with soap and water.[6]

Emergency First Aid Procedures

Immediate and correct first aid is critical in the event of an exposure.

  • If Swallowed: Rinse your mouth with water.[1][9] Do NOT induce vomiting.[1][9] Call a doctor or Poison Control Center immediately.[9]

  • If on Skin: Immediately take off all contaminated clothing.[8][9] Wash the affected area with plenty of soap and water.[1][9] If skin irritation occurs, seek medical advice.[4][7]

  • If in Eyes: Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open.[1][9] Remove contact lenses if present and easy to do.[1] Continue rinsing and consult a doctor immediately.[9]

  • If Inhaled: Move the victim into fresh air.[5][9] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5][9]

References

  • 1-Bromo-2-nitrobenzene Standard - Safety Data Sheet. Agilent Technologies, Inc.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.